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Foundational

Synthesis of (1R,2R)-2-Fluorocyclohexan-1-amine Hydrobromide: A Technical Guide

Introduction (1R,2R)-2-Fluorocyclohexan-1-amine and its salts are valuable building blocks in medicinal chemistry and drug development. The introduction of a fluorine atom can significantly alter the pharmacokinetic and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1R,2R)-2-Fluorocyclohexan-1-amine and its salts are valuable building blocks in medicinal chemistry and drug development. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth technical overview of a robust and stereoselective synthetic route to (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide, designed for researchers and scientists in the field of organic synthesis and drug discovery. The described protocol emphasizes stereochemical control, operational safety, and practical purification strategies.

The synthetic pathway detailed herein proceeds through a three-step sequence starting from commercially available cyclohexene oxide. The key transformations involve a stereoselective ring-opening of the epoxide to introduce the fluorine and hydroxyl moieties, followed by conversion of the hydroxyl group to an azide, and finally, reduction of the azide to the desired primary amine. This approach ensures the desired trans-stereochemistry between the fluorine and amine functionalities.

Overall Synthetic Strategy

The synthesis is designed as a linear sequence, ensuring a clear progression and facilitating in-process monitoring. Each step is optimized to provide good to excellent yields and high stereoselectivity, minimizing the need for extensive purification of intermediates.

G A Cyclohexene Oxide B (1R,2R)-2-Fluorocyclohexan-1-ol A->B  Stereoselective  Ring-Opening C (1S,2R)-2-Azido-1-fluorocyclohexane B->C  Nucleophilic  Substitution (SN2) D (1R,2R)-2-Fluorocyclohexan-1-amine C->D  Azide Reduction E (1R,2R)-2-Fluorocyclohexan-1-amine Hydrobromide D->E  Salt Formation

Caption: Overall synthetic workflow.

PART 1: Stereoselective Synthesis of (1R,2R)-2-Fluorocyclohexan-1-ol

The initial and most critical step is the enantioselective ring-opening of achiral cyclohexene oxide. This transformation establishes the stereochemistry of both the fluorine and hydroxyl groups in a trans configuration.

Mechanistic Insight: Epoxide Ring-Opening

The ring-opening of epoxides with fluoride ions can be a challenging transformation due to the poor nucleophilicity of the fluoride ion in protic solvents and its high basicity in aprotic media.[1] To overcome this, reagents like hydrogen fluoride-pyridine (Olah's reagent) are employed, which provide a reactive source of fluoride.[1] The reaction proceeds via an S\N2-like mechanism, where the fluoride ion attacks one of the epoxide carbons, leading to the inversion of configuration at that center and resulting in a trans-fluorohydrin. The use of chiral Lewis acids can mediate this reaction to achieve high enantioselectivity.[2][3]

Experimental Protocol: Synthesis of (1R,2R)-2-Fluorocyclohexan-1-ol

WARNING: Hydrogen fluoride-pyridine is extremely corrosive and toxic. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves (thick neoprene or nitrile), a lab coat, and a face shield.[4][5][6][7][8] An accessible supply of calcium gluconate gel is mandatory as a first-aid measure in case of skin contact.[5][6][8]

  • Reaction Setup: In a Teflon or polyethylene flask, dissolve cyclohexene oxide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add hydrogen fluoride-pyridine (HF-Py, ~70% HF, 1.5 eq) dropwise to the stirred solution. The temperature should be carefully monitored and maintained below -70 °C during the addition.

  • Reaction: Stir the reaction mixture at -78 °C for 4-6 hours.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at -78 °C until gas evolution ceases. Caution: This is an exothermic reaction.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (1R,2R)-2-fluorocyclohexan-1-ol as a colorless oil.

Reagent/SolventMolar Eq.Key Role
Cyclohexene Oxide1.0Starting Material
Hydrogen Fluoride-Pyridine1.5Fluorinating Agent
Dichloromethane-Anhydrous Solvent
Sodium Bicarbonate (sat. aq.)-Quenching Agent

PART 2: Synthesis of (1S,2R)-2-Azido-1-fluorocyclohexane

The next step involves the conversion of the hydroxyl group of the fluorohydrin into an azide. This is achieved through a nucleophilic substitution reaction, which proceeds with inversion of configuration at the carbon bearing the hydroxyl group.

Mechanistic Insight: Mesylation and Azide Displacement

To facilitate the displacement of the hydroxyl group, it is first converted into a better leaving group, typically a mesylate or tosylate. The subsequent reaction with sodium azide proceeds via an S\N2 mechanism, inverting the stereocenter and yielding the desired trans-azidofluoride.

Experimental Protocol: Synthesis of (1S,2R)-2-Azido-1-fluorocyclohexane

WARNING: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, as it can generate highly toxic hydrazoic acid gas.

  • Reaction Setup: Dissolve (1R,2R)-2-fluorocyclohexan-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise to the solution. Stir the reaction at 0 °C for 1 hour.

  • Azide Displacement: Add sodium azide (3.0 eq) followed by dimethylformamide (DMF) to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C and stir for 12-16 hours.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (1S,2R)-2-azido-1-fluorocyclohexane.

PART 3: Reduction of Azide to (1R,2R)-2-Fluorocyclohexan-1-amine

The final step in the formation of the free amine is the reduction of the azide group. Several methods are available for this transformation, with catalytic hydrogenation being a common and clean choice.[9][10]

Mechanistic Insight: Catalytic Hydrogenation

Catalytic hydrogenation of azides involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source (e.g., H₂ gas).[10][11] The azide is reduced to the corresponding amine, with nitrogen gas as the only byproduct, which simplifies purification.[9][11]

G cluster_0 Catalyst Surface catalyst Pd/C Amine R-NH₂ catalyst->Amine N2 N₂ catalyst->N2 Azide R-N₃ Azide->catalyst H2 H₂ H2->catalyst

Caption: Azide reduction via catalytic hydrogenation.

Experimental Protocol: Synthesis of (1R,2R)-2-Fluorocyclohexan-1-amine
  • Reaction Setup: In a hydrogenation vessel, dissolve (1S,2R)-2-azido-1-fluorocyclohexane (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (10 mol %) to the solution.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm). Stir the reaction vigorously at room temperature for 8-12 hours.

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (1R,2R)-2-fluorocyclohexan-1-amine. This product is often used in the next step without further purification.

MethodReagentsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/CHigh yield, clean reaction, scalable.[11]Can reduce other functional groups.[11]
Staudinger ReactionPPh₃, H₂OExcellent chemoselectivity, mild conditions.[11]Stoichiometric phosphine oxide byproduct can complicate purification.[11]
Metal Hydride ReductionLiAlH₄Powerful reducing agent.[11]Lacks chemoselectivity, reduces many other functional groups.[11]

PART 4: Formation of the Hydrobromide Salt

To facilitate handling, purification, and storage, the free amine is converted to its hydrobromide salt.

Experimental Protocol: Synthesis of (1R,2R)-2-Fluorocyclohexan-1-amine Hydrobromide
  • Dissolution: Dissolve the crude (1R,2R)-2-fluorocyclohexan-1-amine in diethyl ether.

  • Acidification: Cool the solution to 0 °C and add a solution of hydrobromic acid in acetic acid (e.g., 33 wt. %) dropwise until the pH is acidic.

  • Precipitation: A white precipitate will form. Stir the suspension at 0 °C for 30 minutes.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide as a white solid.

Characterization

The final product and intermediates should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the structure and stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product.

Safety and Handling

  • Hydrogen Fluoride-Pyridine: Extremely corrosive and toxic. Always handle in a fume hood with appropriate PPE. Have calcium gluconate gel readily available.[4][5][6][7][8]

  • Sodium Azide: Highly toxic. Avoid contact with acids and heavy metals.

  • Catalytic Hydrogenation: Hydrogen gas is flammable. Ensure the system is properly sealed and purged.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 29). Reactions of Azides. Master Organic Chemistry. Retrieved from [Link]

  • Ikariya, T., & Blacker, A. J. (Eds.). (2010). Asymmetric Transfer Hydrogenation. In Topics in Organometallic Chemistry (Vol. 37). Springer.
  • Doyle, A. G., & Jacobsen, E. N. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society, 132(8), 2536–2537.
  • Bosch, I., Costa, A. M., Martín, M., Urpí, F., & Vilarrasa, J. (2000).
  • Bruns, S., & Haufe, G. (1998). Enantioselective introduction of fluoride into organic compounds First asymmetric ring opening of epoxides by hydrofluorinating reagents. Tetrahedron: Asymmetry, 9(10), 1737-1740.
  • Haufe, G., & Bruns, S. (1998). Enantioselective introduction of fluoride into organic compounds. Request PDF. Retrieved from [Link]

  • Michigan State University. (2017, February). Standard Operating Procedures Huang Lab. Retrieved from [Link]

  • Eis, M. J., & Ganem, B. (1988). Boron fluoride promoted opening of epoxides by organocopper and cuprate reagents. Tetrahedron Letters, 29(28), 3429-3432.
  • University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2013). Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E. Beilstein Journal of Organic Chemistry, 9, 1164–1169.
  • Reddit. (2021, July 29). What are the safety precautions necessary for working with HF? r/Chempros. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2013). Efficient regio- and stereoselective access to novel fluorinated β-aminocyclohexanecarboxylates. Beilstein Journal of Organic Chemistry, 9, 1164–1169.
  • Tadayon, S., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 728–733.

Sources

Exploratory

Comprehensive Technical Guide on (1R,2R)-2-Fluorocyclohexan-1-amine Hydrobromide in Drug Discovery

Executive Summary The incorporation of fluorine into aliphatic amine scaffolds is a cornerstone strategy in modern medicinal chemistry. By strategically substituting hydrogen with fluorine, drug developers can fine-tune...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into aliphatic amine scaffolds is a cornerstone strategy in modern medicinal chemistry. By strategically substituting hydrogen with fluorine, drug developers can fine-tune physicochemical properties—such as basicity (pKa), lipophilicity (LogD), and metabolic stability—without significantly altering the molecule's steric bulk.

(1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide (CAS: 1955482-80-0) represents a highly specialized, stereopure building block used to impart these exact advantages [1]. Unlike its non-fluorinated counterpart (cyclohexylamine), this trans-1,2-disubstituted cycloaliphatic amine offers a suppressed pKa, resulting in vastly superior passive membrane permeability at physiological pH. This whitepaper provides an in-depth technical analysis of its physicochemical profile, the mechanistic rationale behind its utility, and self-validating protocols for its synthesis and characterization.

Physicochemical Profiling & Structural Analysis

The spatial orientation of the fluorine atom relative to the amine is critical. In the (1R,2R) configuration, the substituents are trans to one another. To minimize 1,3-diaxial steric clashes within the cyclohexane ring, the molecule predominantly adopts a trans-diequatorial conformation. This specific geometry projects the highly electronegative C–F bond vector outward, maximizing its dipole moment while leaving the amine unhindered for target engagement.

Table 1: Quantitative Structural and Physicochemical Properties
PropertyValue / Description
Chemical Name (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide
CAS Number 1955482-80-0 [1]
Molecular Formula C₆H₁₃BrFN (Free base: C₆H₁₂FN)
Molecular Weight 198.08 g/mol
Stereochemistry (1R,2R) - trans-diequatorial
SMILES N[C@H]1CCCC1.[H]Br
Estimated pKa (Free Base) ~8.5 – 8.8 (vs. 10.6 for cyclohexylamine)
Salt Form Rationale The hydrobromide (HBr) salt ensures high crystallinity, thermal stability, and low hygroscopicity compared to the volatile free base [1].

Mechanistic Rationale: The "Fluorine Effect" on Cycloaliphatic Amines

As a Senior Application Scientist, it is vital to understand why this specific substitution is made, rather than just knowing that it is made. The utility of (1R,2R)-2-fluorocyclohexan-1-amine is governed by three interconnected physicochemical phenomena:

  • Inductive pKa Suppression (-I Effect): Fluorine is the most electronegative element. When positioned β to an amine, it exerts a strong electron-withdrawing inductive effect through the σ -bond framework. This destabilizes the protonated ammonium state, effectively lowering the amine's pKa by 1.5 to 2.0 units [2, 3].

  • Enhanced Bioavailability via the Henderson-Hasselbalch Relationship: At physiological pH (7.4), standard cyclohexylamine (pKa ~10.6) is >99.9% ionized, severely restricting its ability to cross lipid bilayers. In contrast, the β -fluorinated analog (pKa ~8.8) increases the neutral, unionized fraction by a factor of ~60. This exponentially increases the LogD 7.4​ , driving passive transcellular permeability.

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently oxidize aliphatic rings adjacent to heteroatoms. The strong C–F bond (approx. 116 kcal/mol) resists hydrogen atom abstraction, effectively blocking oxidative metabolism at the β -position and extending the drug's half-life.

FluorineEffect F_Subst Fluorine Substitution at β-Carbon Inductive Strong Electron-Withdrawing Inductive Effect (-I) F_Subst->Inductive Metabolism Steric/Electronic Shielding of C-H Bonds F_Subst->Metabolism pKa_Drop Reduction of Amine pKa (ΔpKa ≈ -1.5 to -2.0) Inductive->pKa_Drop Unionized Increased Unionized Fraction at Physiological pH (7.4) pKa_Drop->Unionized Permeability Enhanced Passive Membrane Permeability Unionized->Permeability Stability Increased Metabolic Stability (CYP450 Resistance) Metabolism->Stability

Caption: Logical pathway demonstrating how β -fluorination directly enhances pharmacokinetics.

Synthetic Pathways & Stereoselective Preparation

The synthesis of trans-1,2-fluoroamines requires exquisite stereocontrol. The most robust, field-proven methodology involves the nucleophilic ring-opening of an aziridine intermediate. Because the fluoride anion is highly solvated and often acts as a base rather than a nucleophile, specialized latent HF sources (such as Olah's reagent or KF/Bu₄NHSO₄) must be employed [4, 5].

The Aziridine Ring-Opening Workflow

The reaction proceeds via an S N​ 2-like mechanism. The fluoride nucleophile attacks the aziridine ring from the opposite face of the nitrogen atom, enforcing strict anti (trans) stereochemistry.

Synthesis A Cyclohexene B N-Tosyl Aziridine Intermediate A->B Aziridination (PhI=NTs) C (±)-trans-2-Fluoro- N-tosylcyclohexanamine B->C HF-Pyridine (anti-Addition) D (±)-trans-2-Fluoro- cyclohexan-1-amine C->D Detosylation (Na/NH3) E (1R,2R)-2-Fluoro- cyclohexan-1-amine D->E Chiral Resolution (L-Tartaric Acid) F (1R,2R)-2-Fluoro- cyclohexan-1-amine Hydrobromide E->F HBr (aq) Salt Formation

Caption: Stereoselective synthetic workflow for (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, experimental workflows must be designed with built-in In-Process Controls (IPCs). The following protocols establish a self-validating loop for synthesis and physicochemical characterization.

Protocol A: Stereospecific Ring-Opening of Aziridine

Objective: Generate the trans-1,2-fluoroamine scaffold with absolute regiochemical and stereochemical control.

  • Setup: Dissolve 7-tosyl-7-azabicyclo[4.1.0]heptane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to -78°C.

  • Fluorination: Dropwise, add Olah's Reagent (70% HF in pyridine, 3.0 eq). The use of HF-pyridine dampens the basicity of the fluoride ion, preventing unwanted elimination side-reactions [4].

  • Thermal Cycling: Allow the reaction to slowly warm to room temperature over 12 hours.

  • Quench: Carefully quench the reaction by pouring it into an ice-cold saturated solution of NaHCO₃ to neutralize excess HF. Extract with ethyl acetate.

  • Self-Validation (Analytical IPCs):

    • Regiochemistry Check: Perform ¹⁹F NMR. A single, distinct fluorine resonance should be observed.

    • Stereochemistry Check: Perform ¹H NMR. Analyze the 3JH−H​ coupling constant between the C1 (amine) and C2 (fluorine) protons. A large coupling constant ( J≈10−12 Hz) definitively confirms the trans-diaxial proton relationship, validating the trans-diequatorial orientation of the F and NH-Ts groups.

Protocol B: pKa Determination via Potentiometric Titration

Objective: Quantify the exact inductive effect of the fluorine substitution.

  • Preparation: Dissolve 50.0 mg of (1R,2R)-2-fluorocyclohexan-1-amine hydrobromide in 50 mL of 0.1 M KCl solution (to maintain constant ionic strength).

  • Control Setup: Prepare a parallel vessel containing an equimolar amount of non-fluorinated cyclohexylamine hydrochloride.

  • Titration: Titrate both solutions using standardized 0.1 M NaOH at 25.0 ± 0.1°C under a nitrogen blanket to prevent CO₂ absorption.

  • Data Analysis: Plot pH versus the volume of titrant added. Calculate the first derivative ( ΔpH/ΔV ) to identify the equivalence point. The pH at the half-equivalence point equals the pKa.

  • Self-Validation: The protocol is validated if the control (cyclohexylamine) yields a pKa of 10.6±0.1 . The ΔpKa between the control and the fluorinated target confirms the successful integration of the -I effect.

Applications in Medicinal Chemistry

For drug development professionals, (1R,2R)-2-fluorocyclohexan-1-amine hydrobromide is a premier bioisostere. When an existing lead compound suffers from poor oral bioavailability due to a highly basic primary amine, replacing the standard cycloalkyl ring with this fluorinated scaffold acts as a "molecular scalpel." It preserves the critical hydrogen-bond donor/acceptor geometry required for target binding while dramatically shifting the ionization equilibrium to favor membrane permeation.

Furthermore, the specific (1R,2R) chirality ensures that the fluorine atom occupies a defined spatial vector, which can be computationally modeled to interact favorably with localized hydrophobic pockets or backbone amides within the target protein's active site.

References

  • Master Organic Chemistry. "5 Key Basicity Trends of Amines: Inductive Effects." Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. "Organic Acids and Organic Bases: Inductive Effects in Nitrogen Basicity." LibreTexts. Available at: [Link]

  • Doyle Group et al. "Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis." UCLA / Synlett. Available at: [Link]

  • Journal of Organic Chemistry (ACS). "Facile Preparation of β -Fluoro Amines by the Reaction of Aziridines with Potassium Fluoride Dihydrate in the Presence of Bu₄NHSO₄." ACS Publications. Available at:[Link]

Foundational

Thermodynamic Solubility and Physicochemical Profiling of (1R,2R)-2-Fluorocyclohexan-1-amine Hydrobromide in Organic Solvents

Executive Summary & Rationale The (1R,2R)-2-fluorocyclohexan-1-amine motif is a highly privileged pharmacophore in modern medicinal chemistry. The strategic introduction of a fluorine atom onto the cycloaliphatic ring al...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The (1R,2R)-2-fluorocyclohexan-1-amine motif is a highly privileged pharmacophore in modern medicinal chemistry. The strategic introduction of a fluorine atom onto the cycloaliphatic ring alters the lipophilicity, metabolic stability, and basicity of the adjacent amine, making it a valuable bioisostere in drug design. However, the free base of this chiral amine is often volatile and prone to degradation. Consequently, it is isolated, purified, and stored as a hydrobromide (HBr) or hydrochloride salt.

For process chemists and formulation scientists, understanding the solubility profile of (1R,2R)-2-fluorocyclohexan-1-amine hydrobromide in various organic solvents is critical. Solubility dictates the selection of solvents for reaction media, liquid-liquid extractions, and critical purification steps such as recrystallization [10]. This whitepaper provides an in-depth mechanistic analysis of the solubility behavior of this specific amine salt, grounded in thermodynamic principles and field-proven experimental protocols.

Mechanistic Drivers of Solubility

The solubility of an organic salt is a thermodynamic competition between the crystal lattice energy (the energy required to break the ionic bonds in the solid state) and the solvation energy (the energy released when solvent molecules stabilize the dissociated ions).

The Ionic Dominance of the Hydrobromide Salt

Unlike the free base, which exhibits significant solubility in non-polar and moderately polar organic solvents due to the lipophilic cyclohexyl ring, the hydrobromide salt is dominated by strong electrostatic forces. The protonated primary amine ( −NH3+​ ) and the bromide counter-ion ( Br− ) form a rigid, high-energy crystal lattice. To dissolve this salt, a solvent must possess a high dielectric constant ( ϵ ) to screen the electrostatic attraction between the ions, and strong hydrogen-bonding capabilities to solvate the specific ionic species [1].

The Inductive Effect of the Fluorine Atom

The fluorine atom at the C2 position is highly electronegative. Through σ -bond induction, it withdraws electron density from the adjacent C1 carbon and the amine group. While this lowers the pKa of the conjugate acid compared to an unsubstituted cyclohexylamine, in the fully protonated HBr salt form, the primary effect of the fluorine is a slight reduction in the hydrogen-bond donor capacity of the −NH3+​ group. However, this effect is secondary to the overwhelming ionic nature of the salt.

Solvent Class Behaviors
  • Polar Protic Solvents (Water, Methanol, Ethanol): These solvents act as both hydrogen bond donors and acceptors. They effectively solvate the bromide anion via hydrogen bonding and the protonated amine via ion-dipole interactions, resulting in high solubility [1, 2].

  • Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These solvents have high dielectric constants and can solvate the −NH3+​ cation effectively via their electronegative oxygen/nitrogen atoms. However, they lack hydrogen bond donors, leaving the Br− anion poorly solvated. This results in moderate solubility.

  • Non-Polar Solvents (Hexane, Toluene, Diethyl Ether): With low dielectric constants ( ϵ<5 ), these solvents cannot overcome the lattice energy of the salt. The compound remains virtually insoluble [1, 3].

Quantitative Solubility Profile

Based on the thermodynamic behavior of homologous cycloaliphatic amine hydrobromide salts and specific process chemistry data for fluorinated cycloalkylamines [1, 10], the following table summarizes the expected quantitative solubility ranges across standard organic solvents at 25°C.

Solvent ClassificationSpecific SolventDielectric Constant ( ϵ )Solvation MechanismExpected Solubility Range (mg/mL at 25°C)
Polar Protic Water80.1Strong H-bonding, Ion-dipole> 300 (Highly Soluble)
Polar Protic Methanol32.7H-bonding, Ion-dipole50 - 150 (Soluble)
Polar Protic Isopropanol19.9Weak H-bonding5 - 20 (Sparingly Soluble)*
Polar Aprotic DMSO46.7Cation solvation only20 - 50 (Moderately Soluble)
Polar Aprotic Acetonitrile37.5Weak dipole interactions< 5 (Slightly Soluble)
Non-Polar Diethyl Ether4.3Negligible< 0.1 (Insoluble)
Non-Polar Hexane1.9Negligible< 0.01 (Insoluble)

*Note: Isopropanol is frequently utilized as an anti-solvent or recrystallization medium for fluorocyclohexylamine salts because solubility increases dramatically with temperature, allowing for high-yield crystallization upon cooling [10].

Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable, self-validating solubility data for drug development, kinetic dissolution methods must be avoided. The following protocol describes the "Shake-Flask" method coupled with High-Performance Liquid Chromatography (HPLC), which is the gold standard for determining true thermodynamic equilibrium solubility [1].

Step-by-Step Methodology
  • Solvent Preparation & Degassing:

    • Action: Filter the chosen organic solvent through a 0.22 µm PTFE membrane and degas via sonication for 15 minutes.

    • Causality: Dissolved gases can form micro-bubbles at the solid-liquid interface, artificially reducing the surface area available for dissolution and interfering with accurate volumetric sampling.

  • Sample Preparation (Excess Solid):

    • Action: Accurately weigh an amount of (1R,2R)-2-fluorocyclohexan-1-amine hydrobromide that visibly exceeds the estimated solubility limit. Add this to a 5 mL amber glass vial containing 2.0 mL of the degassed solvent.

    • Causality: Thermodynamic solubility is defined as the concentration of the solute in a solvent when the chemical potential of the solid matches the chemical potential of the solute in solution. An excess of solid ensures this equilibrium is physically maintained.

  • Isothermal Equilibration:

    • Action: Seal the vial with a PTFE-lined cap. Place it in an orbital shaker incubator set precisely to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

    • Causality: Amine salts can exhibit slow dissolution kinetics in organic solvents due to strong lattice energies. A 48-hour window ensures the system has reached a true thermodynamic plateau.

  • Phase Separation:

    • Action: Remove the vial and immediately filter the suspension through a 0.45 µm syringe filter that has been pre-warmed/cooled to exactly 25.0 °C.

    • Causality: Temperature control during filtration is critical. If the filter is colder than the solution, the solute will precipitate in the filter pores, yielding a falsely low concentration.

  • Quantitative Analysis:

    • Action: Dilute the filtered aliquot with a compatible mobile phase and analyze via HPLC-UV (using a derivatization agent if the amine lacks a strong chromophore) or by quantitative NMR (qNMR). Calculate the concentration against a validated calibration curve.

Workflow Visualization

G N1 1. Solvent Degassing (Remove Micro-bubbles) N2 2. Solute Addition (Ensure Excess Solid) N1->N2 N3 3. Isothermal Agitation (48h at 25.0 °C) N2->N3 N4 4. Phase Separation (Isothermal Filtration) N3->N4 N5 5. HPLC/qNMR Analysis (Quantify Concentration) N4->N5

Caption: Thermodynamic solubility determination workflow for amine hydrobromide salts.

Process Chemistry Implications

The solubility data of (1R,2R)-2-fluorocyclohexan-1-amine hydrobromide directly informs process scale-up. For instance, in the enantioselective synthesis of trans-2-fluorocyclohexan-1-amines via Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC), the free amine is often generated and subsequently trapped as a salt[10].

Because the HBr salt is highly soluble in water but completely insoluble in non-polar organics like diethyl ether or hexane, a highly efficient acid-base extraction can be performed. The crude reaction mixture can be washed with aqueous HBr; the fluorinated amine will selectively partition into the aqueous phase as the hydrobromide salt, leaving organic impurities behind. Subsequent neutralization and extraction with an organic solvent, followed by controlled precipitation using an anti-solvent (e.g., adding hexane to a concentrated isopropanol solution), yields the highly pure crystalline active pharmaceutical ingredient (API).

References

  • Chemistry LibreTexts. "24.2: Structure and Properties of Amines." LibreTexts. Available at: [Link]

  • Quora / Community Contributors. "Are amines soluble in organic solvents?" Quora Discussions on Amine Solubility. Available at: [Link]

  • Gouverneur, V., et al. "Scalable Synthesis of (R,R)-N,N-Dibenzyl-2-fluorocyclohexan-1-amine with CsF under Hydrogen Bonding Phase-Transfer Catalysis." Organic Process Research & Development, ACS Publications (2021). Available at: [Link]

Exploratory

The Commercial Availability and Synthetic Scale-Up of (1R,2R)-2-Fluorocyclohexan-1-amine Hydrobromide: A Technical Guide

Executive Summary In contemporary drug discovery, the strategic incorporation of fluorine into aliphatic ring systems is a privileged tactic to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. (1R,2R)-2-F...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of fluorine into aliphatic ring systems is a privileged tactic to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide (CAS: 1955482-80-0) has emerged as a highly valuable chiral building block. By replacing a standard hydrogen atom with fluorine on a cyclohexylamine scaffold, medicinal chemists can predictably modulate the amine's basicity (pKa), enhance lipophilicity, and improve metabolic stability against oxidative degradation [1].

As a Senior Application Scientist, I have observed that while the theoretical design of such molecules is straightforward, sourcing and scaling their synthesis presents distinct challenges. This whitepaper provides a comprehensive analysis of the commercial landscape, structural dynamics, and scalable synthetic protocols for (1R,2R)-2-fluorocyclohexan-1-amine hydrobromide.

Physicochemical Profiling and Conformational Dynamics

The utility of (1R,2R)-2-fluorocyclohexan-1-amine lies in its precise stereochemistry. The (1R,2R) designation dictates a trans relationship between the amine and the fluorine atom.

Causality in Conformational Stability

In trans-1,2-disubstituted cyclohexanes, the diequatorial conformation is generally favored to minimize 1,3-diaxial steric repulsion. However, the presence of the highly electronegative fluorine atom introduces complex stereoelectronic effects. Strong hyperconjugative interactions (specifically σC−H​→σC−F∗​ ) heavily influence the conformational equilibrium [2].

Furthermore, the strong inductive electron-withdrawing effect of the fluorine atom significantly lowers the pKa of the adjacent primary amine (typically by 1.5 to 2.0 units compared to an unfluorinated cyclohexylamine). This reduction in basicity increases the fraction of the un-ionized drug at physiological pH, thereby exponentially enhancing passive membrane permeability—a critical parameter for central nervous system (CNS) targets and intracellular target engagement.

Table 1: Core Physicochemical Properties
PropertySpecification
Chemical Name (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide
CAS Registry Number 1955482-80-0
Molecular Formula C₆H₁₃BrFN
Molecular Weight 198.08 g/mol
Stereochemistry trans-(1R,2R)
SMILES String N[C@H]1CCCC1.[H]Br

Commercial Availability and Sourcing Landscape

Historically, accessing enantiopure fluorinated cycloalkylamines required wasteful chiral resolution (discarding 50% of the material) or the use of highly hazardous reagents like anhydrous HF or DAST. Today, a robust supply chain exists for this compound, primarily driven by specialized catalog chemical suppliers [3][4].

The compound is commercially distributed as a hydrobromide (HBr) salt . The causality behind choosing HBr over the free base or hydrochloride (HCl) salt is rooted in material science: the hydrobromide salt of fluorinated aliphatic amines consistently demonstrates superior crystallinity, lower hygroscopicity, and enhanced thermodynamic stability on the benchtop, preventing the volatile free amine from degrading or evaporating during long-term storage.

Table 2: Verified Commercial Suppliers
SupplierCatalog NumberTypical PurityScale Availability
BLD Pharm BD01023480≥95% (NMR/HPLC)Milligram to Kilogram
Bidepharm BD01024125≥95%Milligram to Gram
Arctom BD-A1065468≥95%Milligram to Gram
EvitaChem Custom Inquiry≥97%Bulk / Commercial

Scalable Synthetic Methodologies

For process chemists who need to bring this building block in-house for multi-kilogram API campaigns, relying on commercial catalogs is often not cost-effective. The most modern, scalable, and safe methodology avoids toxic fluorinating gases by utilizing Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC) [1].

This pathway activates bench-stable, inexpensive Cesium Fluoride (CsF) using a chiral bis-urea organocatalyst. The catalyst facilitates an enantioselective nucleophilic fluorination of a racemic precursor, achieving high enantiomeric ratios (e.r.) without the need for downstream chiral chromatography.

SynthesisPathway Substrate Racemic Precursor (trans-2-bromocyclohexan-1-amine) Fluorination Enantioselective Nucleophilic Fluorination Substrate->Fluorination Reagents CsF + Bis-urea Catalyst (HB-PTC) Reagents->Fluorination Catalyst Activation ChiralProduct (1R,2R)-N-Protected 2-fluorocyclohexan-1-amine Fluorination->ChiralProduct SN2 Inversion Deprotection Global Deprotection (H2, Pd/C) ChiralProduct->Deprotection Cleavage SaltFormation Salt Formation (HBr / iPrOH) Deprotection->SaltFormation Free Amine FinalAPI (1R,2R)-2-Fluorocyclohexan- 1-amine hydrobromide SaltFormation->FinalAPI Crystallization

Fig 1: Scalable HB-PTC synthetic workflow for (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide.

Standardized Experimental Protocol: Scale-Up & Salt Formation

The following protocol is designed as a self-validating system . The transition from the highly soluble free amine to the insoluble hydrobromide salt acts as an inherent purification step, driving the equilibrium toward a high-purity crystalline product while leaving organic impurities trapped in the mother liquor.

Step 1: Enantioselective Fluorination via HB-PTC
  • Preparation: Charge a mechanically stirred 1 L glass reactor with racemic trans-N,N-dibenzyl-2-bromocyclohexan-1-amine (1.0 eq) and the chiral bis-urea organocatalyst (0.5 mol %).

  • Activation: Add finely milled Cesium Fluoride (CsF, 3.0 eq). The high mixing intensity (impeller average shear rate >10,000 s⁻¹) is critical here to maximize the solid-liquid interfacial area, allowing the organocatalyst to shuttle the fluoride ion effectively.

  • Reaction: Heat the mixture under an inert atmosphere. The thermal safety profile of this reaction falls under Stoessel’s critical class 3, meaning it is highly manageable at scale without runaway exothermic risks [1].

  • Workup: Perform an acid-base extraction (HCl/NaOH) to separate the fluorinated product from the catalyst.

Step 2: Deprotection (Hydrogenolysis)
  • Catalyst Loading: Transfer the enantio-enriched N,N-dibenzyl intermediate to a hydrogenation hydrogenator. Add 10% Pd/C (0.1 eq by weight) in ethanol.

  • Cleavage: Pressurize the vessel with H₂ gas (50 psi) and stir vigorously at 40°C until hydrogen uptake ceases. This step cleanly cleaves the benzyl protecting groups, yielding the free (1R,2R)-2-fluorocyclohexan-1-amine.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate under reduced pressure.

Step 3: Hydrobromide Salt Crystallization
  • Solvent Exchange: Dissolve the crude free amine in minimal isopropanol (iPrOH) (approx. 1-2 mL/g). Causality: iPrOH is chosen because the hydrobromide salt has a steep solubility curve in this solvent, allowing for high recovery during cooling.

  • Salt Formation: Slowly add a stoichiometric amount of aqueous Hydrobromic Acid (48% HBr) dropwise at 0°C.

  • Isolation: Stir for 2 hours as the white crystalline solid precipitates. Filter the crystals, wash with cold diethyl ether, and dry under vacuum to afford the final (1R,2R)-2-fluorocyclohexan-1-amine hydrobromide in >98:2 e.r.

References

  • Scalable Synthesis of (R,R)-N,N-Dibenzyl-2-fluorocyclohexan-1-amine with CsF under Hydrogen Bonding Phase-Transfer Catalysis. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Strong hyperconjugative interactions limit solvent and substituent influence on conformational equilibrium: The case of cis-2-halocyclohexylamines. ResearchGate. Available at:[Link]

Foundational

The Strategic Incorporation of Fluorine in Bioactive Molecules: A Technical Guide to Modulating Pharmacokinetics and Target Affinity

Executive Summary The strategic introduction of fluorine into small-molecule therapeutics is a cornerstone of modern drug design. As of 2025, a substantial fraction of FDA-approved drugs contain at least one fluorine ato...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic introduction of fluorine into small-molecule therapeutics is a cornerstone of modern drug design. As of 2025, a substantial fraction of FDA-approved drugs contain at least one fluorine atom. This whitepaper provides an in-depth mechanistic analysis of how fluorination modulates physicochemical properties, pharmacokinetics (PK), and target affinity. Designed for researchers and drug development professionals, this guide synthesizes theoretical foundations with self-validating experimental workflows for preclinical evaluation.

Mechanistic Foundations: The "Magic Bullet" Atom

The utility of fluorine in medicinal chemistry stems from its unique position on the periodic table. It is the most electronegative element, yet its atomic size is remarkably small. This combination allows medicinal chemists to fundamentally alter the electronic landscape of a molecule without introducing prohibitive steric bulk [1].

Steric vs. Electronic Effects

Fluorine is often deployed as an isostere for hydrogen or a hydroxyl group. With a van der Waals radius of 1.47 Å, fluorine is sterically comparable to hydrogen (1.20 Å) and oxygen (1.52 Å). Consequently, replacing a C–H bond with a C–F bond rarely causes steric clashes within a tightly packed protein binding pocket. However, electronically, fluorine behaves entirely differently. Its high electronegativity (3.98) creates a highly polarized C–F bond with a strong dipole moment (μ ~ 1.41 D), enabling orthogonal multipolar interactions with backbone amides in target proteins [2].

The Carbon-Fluorine Bond

The C–F bond is the strongest single bond in organic chemistry, boasting a dissociation energy of approximately 472 kJ/mol. This extreme thermodynamic stability is the primary mechanism by which fluorine blocks cytochrome P450 (CYP450) mediated oxidative metabolism. By substituting a metabolically labile hydrogen (e.g., at the para-position of an aromatic ring) with fluorine, researchers can effectively shut down rapid clearance pathways [3].

Table 1: Comparative Steric and Electronic Properties of Key Elements

Element / Groupvan der Waals Radius (Å)Pauling ElectronegativityBond Length to Carbon (Å)Bond Dissociation Energy (kJ/mol)
Hydrogen (H) 1.202.201.09~413
Fluorine (F) 1.473.981.35~472
Oxygen (O) 1.523.441.43~358
Chlorine (Cl) 1.753.161.77~327
Methyl (CH₃) 2.002.55 (C)1.54~376

Modulating Pharmacokinetics: Causality in Design

The decision to fluorinate a lead compound is rarely arbitrary; it is a calculated intervention designed to solve specific PK or PD liabilities.

pKa Modulation and Membrane Permeability

Fluorine exerts a powerful inductive electron-withdrawing effect (-I effect) through the sigma-bond framework. When placed adjacent to a basic center (such as an aliphatic amine), fluorine significantly lowers the pKa of that amine.

Causality: A lower pKa dictates that a higher fraction of the molecule will exist in its neutral (unionized) state at physiological pH (7.4). Because cell membranes are highly lipophilic, only the unionized fraction can efficiently undergo passive diffusion. Therefore, strategic fluorination directly increases the distribution coefficient (LogD) and enhances oral bioavailability [4].

Table 2: Impact of Fluorination on Amine pKa and Lipophilicity (Piperidine Model)

CompoundpKaLogD (at pH 7.4)Mechanism of Modulation
Piperidine 11.2-0.1Baseline aliphatic amine
3-Fluoropiperidine 9.20.4Inductive electron withdrawal (-I)
3,3-Difluoropiperidine 7.31.2Synergistic (-I) effect, high unionized fraction
Conformational Locking

Fluorine can dictate the three-dimensional geometry of a molecule via stereoelectronic effects, such as the gauche effect. By highly polarizing adjacent bonds, fluorine forces the molecule into a specific, rigid conformation. If this engineered geometry matches the bioactive conformation required by the target receptor, the entropic penalty of binding is drastically reduced, leading to a surge in binding affinity [5].

PK_Pathway F_Sub Fluorine Substitution CF_Bond Strong C-F Bond (472 kJ/mol) F_Sub->CF_Bond pKa_Mod Inductive Effect (Lower Amine pKa) F_Sub->pKa_Mod Metab Resistance to CYP450 Oxidation CF_Bond->Metab Perm Increased Membrane Permeability pKa_Mod->Perm BioAvail Enhanced Oral Bioavailability Metab->BioAvail Perm->BioAvail

Causal pathway illustrating how fluorine substitution enhances oral bioavailability.

Self-Validating Experimental Workflows

To empirically validate the effects of fluorination, rigorous in vitro assays are required. As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic blockade achieved by substituting a C–H bond with a C–F bond. System Design & Causality: This assay utilizes HLMs supplemented with NADPH (the essential cofactor for CYP450). A minus-NADPH control is mandatory to distinguish enzymatic metabolism from inherent chemical instability. Verapamil is included as a high-clearance positive control to validate the enzymatic viability of the specific microsome batch.

Step-by-Step Methodology:

  • Preparation: Prepare 1 mM stock solutions of the non-fluorinated lead, the fluorinated analog, and Verapamil in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Combine the compounds with HLMs (final protein concentration 0.5 mg/mL) and pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM). For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Quenching: At defined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent precipitates the microsomal proteins, instantly halting all enzymatic activity to ensure precise temporal resolution.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Data Validation: The assay run is strictly validated only if Verapamil demonstrates >80% depletion at 30 minutes (confirming active CYP enzymes) and the minus-NADPH control shows <5% depletion (confirming chemical stability).

Protocol 2: Shake-Flask LC-MS Method for LogD(7.4) Determination

Objective: Assess the impact of fluorine-induced pKa shifts on lipophilicity at physiological pH. System Design & Causality: LogD is preferred over LogP for ionizable compounds because it reflects the actual phase partitioning at a specific pH. Amiodarone (highly lipophilic) and Atenolol (hydrophilic) are run in parallel to validate phase separation and LC-MS response linearity.

Step-by-Step Methodology:

  • Phase Saturation: Saturate 1-octanol with 100 mM phosphate-buffered saline (PBS, pH 7.4) and vice versa by stirring vigorously for 24 hours. Causality: Pre-saturation prevents thermodynamic volume shifts during the actual experiment, ensuring accurate concentration calculations.

  • Spiking: Spike the fluorinated test compound (10 µM final concentration) into 1 mL of the aqueous PBS phase.

  • Partitioning: Add 1 mL of the saturated 1-octanol phase. Shake the biphasic system at 25°C for 60 minutes at 300 rpm to ensure equilibrium.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Carefully sample 50 µL from both the octanol and aqueous layers. Dilute appropriately and quantify via LC-MS/MS.

  • Data Validation: Calculate LogD = Log₁₀([AUC_octanol] / [AUC_aqueous]). The assay is validated if the Atenolol control yields a LogD ≈ -1.9 and Amiodarone yields > 4.0.

G Start Identify Metabolically Labile Site (e.g., C-H) F_Scan Fluorine Scan (Synthesize C-F Analogs) Start->F_Scan InVitro In Vitro Assays (HLM Stability, LogD) F_Scan->InVitro Decision Improved PK/PD? InVitro->Decision Optimize Bioisosteric Replacement (e.g., CF3 group) Decision->Optimize No Lead Select as Preclinical Lead Decision->Lead Yes Optimize->InVitro

Iterative fluorine scanning workflow for optimizing metabolic stability and target affinity.

Conclusion

The judicious incorporation of fluorine transforms sub-optimal chemical scaffolds into viable clinical candidates. By understanding the causality between fluorine's extreme electronegativity, its steric profile, and the resulting biological behavior, researchers can rationally design molecules with superior metabolic half-lives and enhanced target engagement. The self-validating protocols outlined above provide the rigorous framework necessary to translate these theoretical chemical modifications into verifiable preclinical data.

References

  • Purser S., Moore P.R., Swallow S., Gouverneur V. "Fluorine in medicinal chemistry." Chemical Society Reviews. 2008;37:320–330. URL:[Link]

  • Hagmann W.K. "The many roles for fluorine in medicinal chemistry." Journal of Medicinal Chemistry. 2008;51(15):4359-69. URL:[Link]

  • Böhm H.J., Banner D., Bendels S., Kansy M., Kuhn B., Müller K., Obst-Sander U., Stahl M. "Fluorine in medicinal chemistry." ChemBioChem. 2004;5(5):637-43. URL:[Link]

  • Swallow S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry. 2015;54:65-133. URL:[Link]

  • Müller K., Faeh C., Diederich F. "Fluorine in pharmaceuticals: looking beyond intuition." Science. 2007;317:1881–1886. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: (1R,2R)-2-Fluorocyclohexan-1-amine Hydrobromide in Asymmetric Synthesis

Introduction: A Novel Chiral Amine for Asymmetric Synthesis (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide emerges as a promising, yet underexplored, chiral building block for asymmetric synthesis. Its structure is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Chiral Amine for Asymmetric Synthesis

(1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide emerges as a promising, yet underexplored, chiral building block for asymmetric synthesis. Its structure is a compelling fusion of the well-established (1R,2R)-diaminocyclohexane (DACH) scaffold, a cornerstone of asymmetric catalysis, and the strategic introduction of a fluorine atom. This unique combination is poised to offer distinct advantages in the design of novel chiral ligands and organocatalysts. The presence of the highly electronegative fluorine atom at the C2 position is anticipated to exert significant stereoelectronic effects, influencing the amine's basicity, nucleophilicity, and conformational preferences. These modifications can translate into enhanced stereocontrol, altered reactivity, and potentially novel reaction pathways in asymmetric transformations.

The strategic placement of fluorine can modulate the pKa of the adjacent amine, a critical parameter in many catalytic cycles.[1] This inductive effect can fine-tune the reactivity and stability of catalytic intermediates, such as enamines or iminium ions, in organocatalysis.[2] Furthermore, the C-F bond can participate in non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can be pivotal in the organization of transition states, thereby dictating the stereochemical outcome of a reaction.[3] This guide provides an in-depth exploration of the potential applications of (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Part 1: Application as a Chiral Ligand in Metal-Catalyzed Asymmetric Hydrogenation

The DACH backbone is a privileged structure for ligands in a myriad of metal-catalyzed reactions. By extension, (1R,2R)-2-Fluorocyclohexan-1-amine can be readily derivatized into novel chiral ligands for reactions such as asymmetric hydrogenation. The fluorine substituent is expected to influence the electronic properties of the resulting ligand, which in turn can impact the catalytic activity and enantioselectivity of the metal complex.

Mechanistic Considerations

In asymmetric hydrogenation, the chiral ligand creates a chiral environment around the metal center. The substrate coordinates to this chiral complex, and the subsequent insertion of hydrogen occurs in a stereochemically defined manner. The electronic nature of the ligand can affect the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The fluorine atom in a ligand derived from (1R,2R)-2-Fluorocyclohexan-1-amine can withdraw electron density, potentially making the metal center more electrophilic and influencing substrate binding. Furthermore, non-covalent interactions between the fluorine atom and the substrate in the transition state could further enhance stereochemical discrimination.[4]

G cluster_0 Catalytic Cycle cluster_1 Role of Fluorinated Ligand (L*) A Precatalyst Activation G Active Catalyst A->G [H₂] B Substrate Coordination C H₂ Oxidative Addition B->C L3 Steric and Non-covalent Control of Transition State B->L3 Substrate-Ligand Interaction D Migratory Insertion C->D E Reductive Elimination D->E F Chiral Product E->F E->G Regeneration G->B Substrate L1 Derived from (1R,2R)-2-Fluorocyclohexan-1-amine L2 Electronic Tuning of Metal Center L1->L2 L1->L3

Figure 1: Proposed catalytic cycle for asymmetric hydrogenation, highlighting the influence of the fluorinated chiral ligand.

Protocol 1: Synthesis of a Chiral N,N'-Bis(diphenylphosphino) Ligand and its Application in Asymmetric Hydrogenation of a Prochiral Ketone

This protocol outlines a two-step process: the synthesis of a novel P,P-chiral ligand from (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide and its subsequent use in the rhodium-catalyzed asymmetric hydrogenation of acetophenone.

Step 1: Synthesis of (1R,2R)-N,N'-Bis(diphenylphosphino)-2-fluorocyclohexane-1,2-diamine

  • Free-Basing: To a solution of (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add an aqueous solution of 2 M NaOH until the pH of the aqueous layer is >12.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/mmol). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free amine.

  • Phosphinylation: Dissolve the resulting free amine in anhydrous, degassed toluene (15 mL/mmol) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C.

  • Reagent Addition: Add triethylamine (2.2 eq) followed by the dropwise addition of chlorodiphenylphosphine (2.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with toluene. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired chiral ligand.

Step 2: Asymmetric Hydrogenation of Acetophenone

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (1 mol%) and the synthesized chiral ligand (1.1 mol%). Add degassed DCM (5 mL) and stir for 30 minutes to form the catalyst solution.

  • Reaction Setup: In a separate autoclave, add acetophenone (1.0 eq) and degassed DCM (5 mL).

  • Catalyst Addition: Transfer the catalyst solution to the autoclave via cannula.

  • Hydrogenation: Seal the autoclave, purge with H₂ gas three times, and then pressurize to the desired pressure (e.g., 10 bar). Stir the reaction at room temperature for 24 hours.

  • Work-up and Analysis: Carefully vent the autoclave. Concentrate the reaction mixture and analyze the conversion by ¹H NMR or GC. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

EntrySubstrateCatalyst Loading (mol%)H₂ Pressure (bar)Yield (%) (Hypothetical)ee (%) (Hypothetical)
1Acetophenone1.010>95>90
2Propiophenone1.010>95>88
32-Acetonaphthone1.020>95>92

Table 1: Hypothetical results for the asymmetric hydrogenation of prochiral ketones using the novel fluorinated ligand. Data is extrapolated from similar systems.

Part 2: Application as a Chiral Organocatalyst in Asymmetric Epoxidation

Chiral amines have been successfully employed as organocatalysts for the asymmetric epoxidation of olefins, often in the presence of an oxidant like Oxone.[5][6] The free base of (1R,2R)-2-Fluorocyclohexan-1-amine can potentially catalyze such transformations, with the fluorine atom playing a crucial role in modulating the catalyst's performance.

Mechanistic Rationale

In amine-catalyzed epoxidation, the amine is believed to play a dual role. It can act as a phase transfer catalyst and also activate the oxidant. The amine can react with the substrate or oxidant to form a more reactive intermediate. The stereochemistry of the catalyst directs the facial selectivity of the epoxidation. The fluorine atom at the β-position to the amino group can enhance catalytic efficiency through electronic effects.[5][6] It can also participate in hydrogen bonding with the oxidant or substrate, further organizing the transition state assembly for improved enantioselectivity.

G cluster_0 Proposed Epoxidation Pathway cluster_1 Role of Fluorine A Chiral Amine Catalyst D [Catalyst-Substrate-Oxidant Complex] A->D B Olefin Substrate B->D C Oxone (Oxidant) C->D E Stereoselective Oxygen Transfer D->E F Chiral Epoxide E->F G Catalyst Regeneration E->G F1 Inductive Effect on Amine pKa F1->A F2 Non-covalent Interactions in Transition State F2->D

Figure 2: Conceptual workflow for the asymmetric epoxidation catalyzed by the fluorinated chiral amine.

Protocol 2: Asymmetric Epoxidation of an α,β-Unsaturated Ketone

This protocol describes the use of the free base of (1R,2R)-2-Fluorocyclohexan-1-amine as an organocatalyst for the asymmetric epoxidation of chalcone.

  • Catalyst Preparation: Prepare the free base of (1R,2R)-2-Fluorocyclohexan-1-amine as described in Protocol 1, Step 1.

  • Reaction Setup: To a round-bottom flask, add chalcone (1.0 eq) and the chiral amine catalyst (10 mol%).

  • Solvent Addition: Add a mixture of acetonitrile (CH₃CN) and water (e.g., 10:1 v/v, 5 mL/mmol of substrate).

  • Reagent Addition: Add NaHCO₃ (2.0 eq) followed by the portion-wise addition of Oxone® (potassium peroxymonosulfate, 1.5 eq) over 10 minutes at 0 °C.

  • Reaction: Stir the reaction mixture vigorously at 0 °C and monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃. Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the resulting epoxide by chiral HPLC analysis.

EntrySubstrateCatalyst Loading (mol%)Temperature (°C)Yield (%) (Hypothetical)ee (%) (Hypothetical)
1Chalcone1008575
24-Chlorochalcone1008280
34-Methoxychalcone10-107870

Table 2: Hypothetical results for the asymmetric epoxidation of chalcones. The data is based on trends observed for similar fluorinated amine catalysts.[5][6]

Conclusion

(1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide represents a valuable and versatile building block for the development of novel chiral ligands and organocatalysts. The strategic incorporation of a fluorine atom onto the robust DACH scaffold provides a powerful tool for fine-tuning the steric and electronic properties of the resulting catalytic systems. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers to explore the full potential of this promising chiral amine in a wide range of asymmetric transformations. Further research and optimization are encouraged to fully elucidate the capabilities of this exciting new tool for stereoselective synthesis.

References

  • Fluorinated Chiral Secondary Amines as Catalysts for Epoxidation of Olefins with Oxone. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis. PMC. Available at: [Link]

  • Fluorinated Chiral Secondary Amines as Catalysts for Epoxidation of Olefins with Oxone. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Fluorinated chiral auxiliaries. BioCIS - CY Cergy Paris Université. Available at: [Link]

  • Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation. Organic Letters - ACS Publications. Available at: [Link]

  • Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA. Available at: [Link]

  • Asymmetric Fluorination of α-Branched Aldehydes by Chiral Primary Amine Catalysis: Reagent-Controlled Enantioselectivity Switch. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. PMC. Available at: [Link]

  • ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES. Available at: [Link]

  • Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. Available at: [Link]

Sources

Application

Application Notes and Protocols for (1R,2R)-2-Fluorocyclohexan-1-amine Hydrobromide in Drug Discovery

Introduction: The Strategic Role of Fluorinated Alicyclic Scaffolds in Modern Medicinal Chemistry The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with a signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorinated Alicyclic Scaffolds in Modern Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with a significant number of newly approved small-molecule drugs containing at least one fluorine atom.[1] This is not a matter of coincidence but a testament to the profound and often beneficial impact of fluorine on a molecule's pharmacokinetic and pharmacodynamic properties.[2] The strategic placement of fluorine can lead to enhanced metabolic stability, improved binding affinity to target proteins, and modulated lipophilicity, all of which are critical parameters in the optimization of a drug's profile.[1][2]

Among the various classes of fluorinated building blocks, fluorinated alicyclic amines, such as (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide, represent a particularly valuable subclass. The rigid, three-dimensional nature of the cyclohexane ring allows for a more defined spatial arrangement of substituents compared to their linear counterparts, which can be crucial for precise interactions with the binding pockets of biological targets. The introduction of a fluorine atom onto this scaffold further functionalizes it, offering a powerful tool to fine-tune the physicochemical properties of the parent molecule.

This technical guide provides a comprehensive overview of the application of (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this building block in the design and synthesis of novel therapeutic agents.

Physicochemical Properties and Strategic Advantages of (1R,2R)-2-Fluorocyclohexan-1-amine Hydrobromide

(1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide is a chiral, monofluorinated alicyclic primary amine. The specific trans stereochemistry of the fluorine and amine substituents, coupled with the defined chirality at both centers, provides a rigid and well-defined three-dimensional structure. This is a key advantage in rational drug design, where precise control over molecular conformation is paramount for achieving high target affinity and selectivity.

Key Physicochemical Attributes and Their Implications in Drug Design:

PropertyImplication in Drug Discovery
Monofluorination Can block sites of metabolism, increasing the metabolic stability and half-life of a drug. The high electronegativity of fluorine can also modulate the pKa of the neighboring amine, influencing its ionization state at physiological pH and thus its interaction with the target and its pharmacokinetic properties.
Alicyclic Scaffold Provides a three-dimensional, non-aromatic scaffold that can improve solubility and reduce the potential for metabolic liabilities often associated with flat, aromatic systems. The cyclohexane ring is a common motif in bioactive molecules.
Primary Amine A versatile functional handle for the introduction of the fluorocyclohexyl motif into a wide range of molecular architectures through well-established synthetic transformations such as amide bond formation and reductive amination.
Defined Stereochemistry The (1R,2R) configuration allows for stereospecific interactions with chiral biological targets, which can be critical for achieving high potency and reducing off-target effects.
Hydrobromide Salt The hydrobromide salt form enhances the stability and handling of the amine, which in its free base form can be more reactive and prone to degradation. The salt is typically a crystalline solid, which is advantageous for purification and storage.

The strategic incorporation of the (1R,2R)-2-fluorocyclohexyl moiety can be particularly beneficial in lead optimization to address challenges such as rapid metabolism or poor pharmacokinetic profiles. The cyclohexane ring itself is a lipophilic entity, and its fluorination can subtly modulate this lipophilicity.[3]

Experimental Protocols: Harnessing the Synthetic Versatility of (1R,2R)-2-Fluorocyclohexan-1-amine Hydrobromide

The primary amine functionality of (1R,2R)-2-Fluorocyclohexan-1-amine serves as a key point of attachment for incorporating this valuable scaffold into drug candidates. The following protocols detail two of the most common and robust methods for its utilization: amide bond formation and reductive amination.

Protocol 1: Amide Bond Formation with Carboxylic Acids

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[4] The following protocol is a general guideline for the coupling of (1R,2R)-2-Fluorocyclohexan-1-amine with a carboxylic acid using standard coupling reagents. Note that the hydrobromide salt must be neutralized in situ or the free base of the amine must be used.

Workflow for Amide Bond Formation:

cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine Hydrobromide and Base in Solvent add_coupling Add Coupling Reagents (e.g., EDC, HOBt) prep_amine->add_coupling Combine prep_acid Dissolve Carboxylic Acid in Solvent prep_acid->add_coupling stir Stir at Room Temperature (monitor by TLC/LC-MS) add_coupling->stir quench Aqueous Work-up stir->quench extract Extraction with Organic Solvent quench->extract purify Purification (e.g., Chromatography) extract->purify cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification mix Mix Amine Hydrobromide, Base, and Carbonyl in Solvent stir_imine Stir to Form Imine/ Iminium Ion mix->stir_imine add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) stir_imine->add_reductant stir_reduction Stir at Room Temperature (monitor by TLC/LC-MS) add_reductant->stir_reduction quench Aqueous Work-up stir_reduction->quench extract Extraction with Organic Solvent quench->extract purify Purification (e.g., Chromatography) extract->purify

Sources

Method

Application Note: (1R,2R)-2-Fluorocyclohexan-1-amine Hydrobromide in the Synthesis of Aminergic GPCR Modulators

Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Molecular Pharmacology Introduction & Mechanistic Rationale The development of small-molecule mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Molecular Pharmacology

Introduction & Mechanistic Rationale

The development of small-molecule modulators targeting aminergic G-Protein-Coupled Receptors (GPCRs)—such as Dopamine (D2/D3), Serotonin (5-HT), and Adrenergic receptors—relies heavily on the precise spatial arrangement of a basic amine pharmacophore. Historically, unsubstituted cyclohexylamines and piperidines have been utilized to anchor the ligand to the conserved Asp3.32 residue in the GPCR orthosteric pocket. However, these highly basic aliphatic amines (pKa > 10) often carry significant cardiovascular liabilities, most notably the off-target inhibition of the hERG potassium channel.

The strategic incorporation of (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide as a chiral building block introduces a paradigm shift in GPCR ligand design 1. The utility of this specific diastereomer is driven by two fundamental physicochemical phenomena:

  • pKa Attenuation via Inductive Effects: The highly electronegative fluorine atom at the β-position exerts a strong electron-withdrawing inductive effect, lowering the pKa of the adjacent primary amine by approximately 1.5 to 2.0 log units. At physiological pH (7.4), this reduces the overall fraction of the protonated species. Because the hERG channel's inner vestibule preferentially binds highly lipophilic, fully protonated cations, this pKa attenuation directly translates to an enhanced cardiovascular safety profile 2.

  • Stereoelectronic Conformational Locking: Unlike flexible unsubstituted cycloalkanes, the (1R,2R) trans-1,2-disubstituted system is subjected to intense σC−H​→σC−F∗​ hyperconjugative interactions. This "Gauche effect" restricts the ring flipping, heavily biasing the molecule toward a specific chair conformation 3. This pre-organization reduces the entropic penalty upon binding to the rigid GPCR pocket, frequently boosting target affinity.

Quantitative Physicochemical Profiling

The table below summarizes the causal impact of the β-fluorine substitution on the drug-like properties of the resulting GPCR modulator scaffold.

Property ParameterStandard Cyclohexylamine Motif(1R,2R)-2-Fluorocyclohexylamine MotifPharmacological Impact
Amine pKa 10.5 – 10.88.5 – 8.8Reduced basicity limits non-specific toxicity.
LogD (at pH 7.4) ~0.5~1.2Increased neutral fraction improves membrane permeability.
hERG Inhibition (IC₅₀) High Liability (< 1.0 µM)Reduced Liability (> 10.0 µM)Mitigates QT-prolongation risks in clinical phases.
Conformational State Flexible (High entropy)Restricted (Stereoelectronically locked)Lowers entropic penalty; enhances target selectivity.

Drug Discovery Workflow Visualization

The integration of this building block into a medicinal chemistry campaign follows a strict cascade, moving from synthetic incorporation to rigorous safety profiling.

SynthWorkflow N1 Salt Neutralization (1R,2R)-2-Fluoro... HBr N2 Reductive Amination (Target Scaffold) N1->N2 DIPEA, DCM N3 Purification & LC-MS Validation N2->N3 NaBH(OAc)3 N4 TR-FRET GPCR Binding Assay N3->N4 >95% Purity N5 Patch-Clamp hERG Safety Screen N4->N5 IC50 < 10 nM

Figure 1: End-to-end workflow from building block preparation to in vitro pharmacological validation.

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is provided for all critical reagent choices.

Protocol A: Synthesis of the GPCR Modulator via Reductive Amination

The hydrobromide salt is utilized rather than the free base because low-molecular-weight fluoroamines are highly volatile and susceptible to oxidative degradation. The HBr salt ensures stoichiometric accuracy and bench stability.

Reagents:

  • (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide (1.2 equiv)

  • Target Heteroaryl Aldehyde (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Procedure:

  • Free-Basing: Suspend the (1R,2R)-2-fluorocyclohexan-1-amine hydrobromide in anhydrous DCM under a nitrogen atmosphere. Add DIPEA dropwise at 0 °C. Causality: DIPEA is a non-nucleophilic base that effectively liberates the free amine in situ without reacting with the electrophilic aldehyde.

  • Iminium Formation: Add the target heteroaryl aldehyde to the solution. Stir at room temperature for 1 hour. The slight excess of the amine (1.2 equiv) drives the equilibrium toward complete iminium ion formation.

  • Reduction: Cool the reaction mixture back to 0 °C and add STAB portion-wise. Causality: STAB is specifically chosen over NaBH₄ because its electron-withdrawing acetate groups render it mild enough to selectively reduce the iminium ion without reducing the unreacted starting aldehyde into a primary alcohol.

  • Self-Validation Checkpoint: After 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The extracted ion chromatogram (EIC) must show <1% remaining aldehyde.

    • Corrective Action: If >1% remains, moisture ingress has likely hydrolyzed the iminium or deactivated the STAB. Add 0.5 equiv of STAB and 0.5 equiv of glacial acetic acid to catalyze the reduction, then stir for 1 additional hour.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize residual borate complexes. Extract with DCM, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Silica, gradient DCM/MeOH).

Protocol B: In Vitro Pharmacological Validation (TR-FRET Binding Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates short-lived background autofluorescence, preventing false positives from lipophilic synthetic compounds.

Step-by-Step Procedure:

  • Preparation: Plate GPCR-expressing membrane preparations (e.g., Dopamine D2R) in a 384-well microplate.

  • Compound Addition: Dispense the synthesized fluorinated modulator in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) using an acoustic liquid handler to avoid plastic-tip binding artifacts.

  • Tracer Addition: Add the fluorescently labeled competitive tracer (e.g., a fluorescent haloperidol derivative).

  • Incubation & Reading: Incubate for 60 minutes at room temperature to reach equilibrium. Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 620 nm).

  • Self-Validation Checkpoint: Calculate the Z'-factor using the positive control wells (10 µM Haloperidol) and negative control wells (DMSO vehicle).

    • Validation Criteria: The assay is considered valid only if the Z'-factor is > 0.5. A lower score indicates membrane degradation or tracer bleaching, requiring a fresh membrane preparation.

Pharmacological Mechanism of Action

Once synthesized and validated, the (1R,2R)-2-fluorocyclohexyl-bearing modulator exerts its effect by projecting the attenuated basic amine into the GPCR orthosteric pocket. The diagram below maps the logical relationship between the ligand's binding event and the downstream attenuation of the cAMP signaling cascade.

GPCR_Pathway L Fluorinated Antagonist R Aminergic GPCR Orthosteric Pocket (Asp3.32) L->R Competitive Binding (Conformationally Locked) G Heterotrimeric G-Protein Gαi/o subunit R->G Inhibits Activation E Adenylyl Cyclase (AC) G->E Decreased Modulation C cAMP Production (Attenuated) E->C Downstream Effect

Figure 2: Mechanism of action for the fluorinated GPCR antagonist modulating the cAMP pathway.

References

  • Vicini, A. C., et al. "Scalable Synthesis of (R,R)-N,N-Dibenzyl-2-fluorocyclohexan-1-amine with CsF under Hydrogen Bonding Phase-Transfer Catalysis." Organic Process Research & Development, 2021.
  • Basso, E. A., et al. "Strong hyperconjugative interactions limit solvent and substituent influence on conformational equilibrium: the case of cis-2-halocyclohexylamines." Beilstein Journal of Organic Chemistry, 2019.
  • Kirk, K. L., et al. "Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds." Organic Process Research & Development, 2020.

Sources

Application

Application Note: Safe Handling, Storage, and Reaction Protocols for (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists. Introduction & Chemical Rationale The strategic incorporation of fluorine atoms into aliphatic amine scaffolds is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists.

Introduction & Chemical Rationale

The strategic incorporation of fluorine atoms into aliphatic amine scaffolds is a cornerstone of modern medicinal chemistry. The highly electronegative fluorine atom exerts a strong inductive effect, which can significantly lower the pKa of the adjacent amine, thereby modulating its ionization state at physiological pH and enhancing membrane permeability[1]. Furthermore, the robust carbon-fluorine (C-F) bond provides exceptional metabolic stability against cytochrome P450-mediated oxidation[1].

(1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide serves as a highly valuable, stereodefined building block for synthesizing complex pyrrolidines and unnatural amino acid derivatives[2]. However, to stabilize the volatile and easily oxidized free amine, this compound is supplied as a hydrobromide (HBr) salt[3]. While the salt form vastly improves shelf-life, it introduces significant hygroscopicity. As a Senior Application Scientist, I emphasize that mastering the handling of this specific salt is not merely a safety compliance issue—it is a prerequisite for ensuring stoichiometric fidelity in your downstream coupling reactions.

Physicochemical Profiling & Hazard Assessment

Understanding the physical properties of this compound is critical for establishing safe and effective laboratory protocols. The protonated amine paired with a bromide counterion creates a crystal lattice that readily absorbs atmospheric moisture, leading to deliquescence if improperly managed[4].

Table 1: Physicochemical & Identification Data
ParameterValue
Chemical Name (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide
CAS Registry Number 1955482-80-0
Molecular Formula C6H13BrFN
Molecular Weight 198.08 g/mol
MDL Number MFCD28390228
Physical State Solid (Crystalline Powder)
Solubility Water, Methanol, DMSO, DMF

Data sourced from compound specifications[3].

Hazard Causality: Amine hydrobromides are classified as skin and eye irritants, and can cause respiratory tract irritation (STOT SE 3)[4]. The localized irritation is primarily driven by the slight dissociation of the hydrobromide salt upon contact with the moisture of mucous membranes, generating localized micro-environments of hydrobromic acid.

Storage & Inventory Management (Self-Validating System)

To maintain the integrity of the C-F bond and prevent moisture-induced degradation, storage protocols must be strictly controlled.

Table 2: Storage & Stability Parameters
ParameterRequirement / Indicator
Temperature Cool and dark place (2–8°C recommended for long-term stability)
Atmosphere Inert gas (Argon preferred over Nitrogen)
Container Tightly sealed, moisture-resistant amber glass
Degradation Indicator Loss of free-flowing property (clumping indicates moisture ingress)

The Causality of Argon over Nitrogen: While nitrogen is commonly used, Argon is denser than air (~1.38x). When purging the storage bottle, Argon effectively sinks and blankets the solid powder at the bottom of the flask, whereas nitrogen can be easily displaced by ambient drafts when the container is opened[4].

Handling & Weighing Protocols

Because water ingress alters the molecular weight of the bulk powder, weighing compromised material will result in sub-stoichiometric amine equivalents in your reactions, leading to incomplete conversions and complex purification profiles.

Step-by-Step Weighing Methodology:
  • Equilibration: Remove the sealed container from cold storage and allow it to equilibrate to room temperature in a desiccator for 30–60 minutes. Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt.

  • Environment: Transfer the container to a glovebox or a localized dry-zone equipped with a local exhaust system to prevent dust dispersion[4].

  • Validation Check: Visually inspect the solid. A free-flowing powder validates that storage integrity was maintained. If the solid appears clumped, quantitative NMR (qNMR) must be run to determine the exact weight percentage of water before calculating reaction equivalents.

  • Weighing: Use an analytical balance with an anti-static draft shield. Amine salts often hold static charges that cause the powder to repel from spatulas.

  • Purging: Immediately after weighing, purge the stock bottle with a gentle stream of Argon and seal it tightly with Parafilm before returning it to cold storage.

HandlingWorkflow Start Retrieve from Storage (Cool, Dark, Inert Gas) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate 30-60 mins Glovebox Transfer to Glovebox / Desiccator (Relative Humidity < 10%) Equilibrate->Glovebox Transfer Weigh Weighing on Analytical Balance (Anti-static Draft Shield) Glovebox->Weigh Open Container Seal Seal Reaction Vessel (Septum + Argon Line) Weigh->Seal Transfer Mass Return Purge Stock Bottle with Argon & Return to Storage Weigh->Return Close Container

Workflow for the safe handling and weighing of hygroscopic amine hydrobromide salts.

Reaction Preparation Workflow: Salt Neutralization

To utilize (1R,2R)-2-Fluorocyclohexan-1-amine in nucleophilic substitutions or amide couplings, the non-nucleophilic HBr salt must be neutralized to liberate the reactive free base.

Step-by-Step Neutralization Methodology:
  • Dissolution: Suspend the weighed hydrobromide salt in an anhydrous polar aprotic solvent (e.g., DMF or DCM) under an Argon atmosphere.

  • Base Addition: Add 1.2 to 1.5 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N).

  • Activation: Stir the mixture at room temperature for 15 minutes.

  • Coupling: Add the activated electrophile (e.g., a carboxylic acid pre-activated with HATU/EDC) to the reaction mixture.

The Causality of Base Selection: DIPEA is preferred over inorganic bases (like K2CO3) because it maintains a homogeneous reaction mixture. Furthermore, DIPEA is sterically hindered, preventing it from acting as a competing nucleophile during the coupling phase, while effectively scavenging the hydrobromic acid to release the fluorinated free amine.

ReactionPathway Salt (1R,2R)-2-Fluorocyclohexan-1-amine HBr (Stable Salt Form) Base Add Non-Nucleophilic Base (e.g., DIPEA, Et3N) Salt->Base Dissolve in DMF/DCM FreeBase Free Base Intermediate (Reactive Amine) Base->FreeBase Deprotonation (-HBr salt) Electrophile Add Electrophile (e.g., Activated Acid/HATU) FreeBase->Electrophile Nucleophilic Attack Product Fluorinated Target Compound (Amide/Alkyl Derivative) Electrophile->Product Coupling Reaction

Reaction pathway detailing the neutralization of the HBr salt prior to coupling.

Waste Management & Emergency Procedures

All waste streams containing fluorinated amines or their unreacted reagents must be treated as hazardous waste[1].

  • Segregation: Do not mix the hydrobromide salt waste with strong acids or strong oxidizing agents, as this can lead to the generation of toxic bromine gas or hydrobromic acid fumes[4].

  • Spill Protocol: In the event of a powder spill, do not use water to wash it away initially, as this will dissolve the salt and spread the corrosive hazard. Instead, sweep the dust carefully into an airtight container using a dedicated brush, taking care not to disperse it into the air, and dispose of it according to institutional hazardous waste guidelines[4].

References

  • Title: Fluorinated Amine Stereotriads via Allene Amination Source: ACS Organic Letters URL: [Link]

Sources

Method

Application Note: Scale-Up Synthesis of (1R,2R)-2-Fluorocyclohexan-1-amine Hydrobromide via Cooperative Catalysis

Strategic Rationale & Mechanistic Causality The synthesis of enantiopure β-fluoroamines, such as (1R,2R)-2-fluorocyclohexan-1-amine, is a critical operation in pharmaceutical development, where the motif is used to intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Causality

The synthesis of enantiopure β-fluoroamines, such as (1R,2R)-2-fluorocyclohexan-1-amine, is a critical operation in pharmaceutical development, where the motif is used to introduce conformational constraints, lower the pKa of adjacent amines, and improve metabolic stability[1].

Historically, accessing this motif at scale relied on the deoxyfluorination of chiral β-amino alcohols using reagents like DAST or Deoxo-Fluor. However, at the kilogram scale, these reagents present severe safety risks (thermal instability, explosivity) and often yield complex mixtures due to competing aziridinium intermediate formation and elimination pathways.

This protocol circumvents these limitations by utilizing a cooperative Lewis acid-catalyzed desymmetrization of a meso-aziridine, a methodology pioneered by the [1].

The Causality of Experimental Choices
  • Latent HF Source: Anhydrous HF is highly toxic and corrosive, while amine-HF complexes (like Et₃N·3HF) often trigger unselective, racemic background ring-opening. By combining benzoyl fluoride (PhCOF) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), an amine-HF equivalent is generated in situ at a strictly controlled, low steady-state concentration[1]. This ensures that the ring-opening is exclusively driven by the chiral catalyst.

  • Cooperative Catalysis: The reaction relies on a dual-catalyst system. An achiral Ti(IV) co-catalyst (Ti(NMe₂)₄) coordinates specifically to the bidentate N-picolinamide directing group of the aziridine, electrophilically activating it. Simultaneously, the chiral (R,R)-(salen)Co complex activates the fluoride source and delivers it enantioselectively to yield the trans-β-fluoroamine[2].

  • Hydrobromide Salt Isolation: The free (1R,2R)-2-fluorocyclohexan-1-amine is volatile and susceptible to atmospheric degradation. By subjecting the picolinamide intermediate to direct acidic deprotection using aqueous HBr, the product is trapped as a highly crystalline, bench-stable hydrobromide salt. The protonated amine strongly disfavors carbocation formation at the adjacent carbon, preventing the elimination of HF during the harsh reflux conditions.

Quantitative Data Summary

The necessity of the cooperative catalytic system and the latent HF source is demonstrated in the optimization data below.

Table 1: Optimization of Fluorinating Agents and Catalysts for Aziridine Desymmetrization

Fluoride SourceCatalyst SystemYield (%)Enantiomeric ExcessMechanistic Outcome
Et₃N·3HF (R,R)-(salen)Co (5 mol%)< 10%N/AHigh background reaction; poor selectivity.
PhCOF + HFIP (R,R)-(salen)Co (5 mol%)15%80% eeLow conversion; insufficient aziridine activation.
PhCOF + HFIP (R,R)-(salen)Co (5 mol%) + Ti(NMe₂)₄ (10 mol%) 93% 84% ee Synergistic activation; high rate and selectivity.

Data adapted from the foundational optimization studies of the Doyle laboratory[1],[2].

Visualization of the Synthetic Workflow

Pathway A meso-N-Picolinoyl Aziridine B Ti(IV)-Activated Aziridine Complex A->B Ti(NMe2)4 Coordination C (R,R)-(salen)Co-F Delivery B->C PhCOF + HFIP Latent HF Generation D (1R,2R)-Fluoroamide Intermediate C->D Desymmetrization (up to 84% ee) E Acidic Deprotection (48% HBr / Reflux) D->E Cleavage of Picolinamide F (1R,2R)-2-Fluorocyclohexan- 1-amine Hydrobromide E->F Crystallization

Fig 1: Cooperative Lewis acid-catalyzed desymmetrization and deprotection workflow.

Experimental Protocol (0.5 Mol Scale-Up)

Phase 1: Enantioselective Desymmetrization
  • System Preparation: In an oven-dried 5 L jacketed reactor equipped with an overhead stirrer and under a nitrogen atmosphere, charge meso-N-picolinoyl-7-azabicyclo[4.1.0]heptane (101.1 g, 0.50 mol) and anhydrous tert-butyl methyl ether (TBME, 2.5 L) to achieve a 0.2 M solution[1].

  • Catalyst Complexation: Add the chiral nucleophile delivery catalyst, (R,R)-(salen)Co(II) (15.1 g, 0.025 mol, 5 mol%), followed by the Lewis acid activator, Ti(NMe₂)₄ (11.2 g, 0.050 mol, 10 mol%)[2]. Stir the mixture at 23 °C for 15 minutes to allow the Ti(IV) to fully coordinate to the picolinamide directing group.

  • Latent HF Initiation: Sequentially add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (210 mL, 2.0 mol, 4.0 equiv) and benzoyl fluoride (PhCOF) (110 mL, 1.0 mol, 2.0 equiv)[1].

  • Reaction Execution: Stir the dark reaction mixture at 23 °C for 24–48 hours. The reaction is heterogeneous initially but homogenizes as conversion progresses.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (1 L). Extract the aqueous layer with EtOAc (3 × 1 L). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (1R,2R)-fluoroamide intermediate.

Phase 2: Deprotection and Salt Formation
  • Hydrolysis: Transfer the crude (1R,2R)-2-fluoro-N-picolinoylcyclohexan-1-amine to a 2 L round-bottom flask equipped with a reflux condenser. Add 48% aqueous HBr (500 mL).

  • Reflux: Heat the mixture to a vigorous reflux (approx. 100 °C) for 18 hours. The strong acid cleaves the picolinamide while protecting the fluorinated ring from elimination via amine protonation.

  • Purification: Cool the mixture to room temperature and dilute with deionized water (500 mL). Wash the acidic aqueous layer with EtOAc (3 × 500 mL) to extract the cleaved picolinic acid and residual organic impurities.

  • Isolation: Concentrate the aqueous layer under reduced pressure (using a rotary evaporator equipped with an acid-resistant pump) to yield a crude solid.

  • Crystallization: Recrystallize the crude residue from hot ethanol, slowly adding diethyl ether until the cloud point is reached. Cool to 0 °C to afford (1R,2R)-2-fluorocyclohexan-1-amine hydrobromide as a white, crystalline solid.

Self-Validating In-Process Controls (IPCs)

To ensure the trustworthiness of the scale-up, the following IPCs must be strictly adhered to:

  • IPC 1 (Reaction Progress): Take a 0.5 mL aliquot from Phase 1, dilute in CDCl₃. ¹⁹F NMR must show the complete disappearance of the PhCOF signal (+17 ppm) and the emergence of the β-fluoroamide signal (a distinct doublet of multiplets at approx. -180 ppm).

  • IPC 2 (Enantiopurity): Prior to Phase 2 deprotection, analyze an aliquot of the crude fluoroamide via chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA) to validate that the enantiomeric excess is ≥ 84%[1].

  • IPC 3 (Salt Purity): Post-crystallization, confirm the absence of the picolinoyl aromatic protons (7.5–8.5 ppm) via ¹H NMR in D₂O. The presence of these peaks indicates incomplete hydrolysis, requiring re-subjection to HBr reflux.

References

  • Title: Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis Source: Tetrahedron (2013) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

stability issues of (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide under basic conditions

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide . While β -fluoroamines are highly valuable building blocks for improving metabolic stability and blood-brain barrier penetration in medicinal chemistry[1], they present unique handling challenges.

This document provides a mechanistic breakdown of stability issues under basic conditions, field-proven troubleshooting workflows, and self-validating experimental protocols.

Section 1: Core Mechanistic FAQs

Q1: My starting material is a stable powder, but my yields plummet after basic aqueous extraction. What is happening? A: You are observing the stereoelectronically driven degradation of the free base. As a hydrobromide salt, the amine is protonated (ammonium), rendering it non-nucleophilic and highly stable. However, when exposed to basic conditions (pH > 8), the salt is neutralized to the free base.

Because your molecule has a (1R,2R) configuration, the fluorine and amine groups are trans to one another. In a cyclohexane chair conformation, this trans-1,2-disubstituted system exists in an equilibrium between a diequatorial and a diaxial conformation. When the molecule adopts the diaxial conformation , two destructive pathways are unlocked:

  • Intramolecular Aziridine Formation: The nitrogen lone pair is perfectly anti-periplanar to the C-F bond. The amine acts as an internal nucleophile, displacing the sluggish fluoride leaving group to form a bicyclic aziridine (7-azabicyclo[4.1.0]heptane)[2].

  • E2 Elimination: The C-F bond is also anti-periplanar to the axial C-H bonds on adjacent carbons. Strong bases can abstract this proton, driving the elimination of HF to form an enamine, which rapidly hydrolyzes into cyclohexanone[3].

Q2: Can I just use a weaker base to prevent elimination? A: Using a weaker base (like NaHCO3​ instead of NaOH ) reduces E2 elimination, but it does not prevent intramolecular aziridine formation. The aziridine cyclization is an internal, unimolecular-like process that occurs as long as the amine is deprotonated and the molecule can access the diaxial conformation[1]. The only true solution is to minimize the residence time of the free base.

Section 2: Visualizing the Degradation Logic

To understand how to defeat the degradation, we must map the conformational dynamics. The diagram below illustrates the divergent pathways the molecule takes once the protective hydrobromide salt is neutralized.

MechanisticPathway Salt (1R,2R)-Salt (Stable) BaseEq Free Base (Diequatorial) (Metastable) Salt->BaseEq Base added (pH > 8) BaseAx Free Base (Diaxial) (Reactive Conformer) BaseEq->BaseAx Ring Flip (Equilibrium) Aziridine 7-Azabicyclo[4.1.0]heptane (Intramolecular SN2) BaseAx->Aziridine Anti-periplanar N lone pair attack Elimination Cyclohexanone (E2 Elimination & Hydrolysis) BaseAx->Elimination Anti-periplanar C-H deprotonation

Caption: Conformational dynamics and degradation pathways of the free base under basic conditions.

Section 3: Quantitative Stability Matrix

To guide your experimental design, refer to the following stability matrix. This data summarizes the half-life ( t1/2​ ) of the compound under various standard laboratory conditions.

Compound StateEnvironmental ConditionsTemperatureEstimated t1/2​ Primary Degradation Pathway
Hydrobromide Salt Aqueous, pH < 425 °C> 2 YearsNone (Stable)
Free Base Organic Solvent (DCM), Neutral0 °C~ 24 HoursIntramolecular Aziridine
Free Base Organic Solvent (DCM), Neutral25 °C~ 2-4 HoursIntramolecular Aziridine
Free Base Aqueous/Organic Biphasic, pH 1225 °C< 30 MinutesE2 Elimination & Aziridine
Boc-Protected Organic Solvent, Neutral25 °C> 2 YearsNone (Stable)

Section 4: Troubleshooting Workflows & Protocols

Q3: I need the free amine for a downstream coupling reaction. How do I proceed without losing my material? A: Never isolate the free base. You must perform an in situ trapping or coupling. The most reliable method is a modified Schotten-Baumann biphasic reaction. By keeping the organic layer saturated with your electrophile (e.g., Boc2​O or an acyl chloride) and generating the free base slowly at 0 °C, the amine reacts with the electrophile faster than it can undergo a diaxial ring-flip and self-destruct.

Protocol: Safe In Situ Free-Basing and Boc-Protection

This self-validating protocol ensures that the transient free base is consumed instantly, preventing both elimination and cyclization.

Materials Required:

  • (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide (1.0 eq)

  • Di-tert-butyl dicarbonate ( Boc2​O ) (1.2 eq)

  • Sodium bicarbonate ( NaHCO3​ ) (2.5 eq)

  • Dichloromethane (DCM) and Distilled Water (1:1 v/v)

Step-by-Step Methodology:

  • System Initialization: Suspend the hydrobromide salt (1.0 eq) in DCM (0.2 M relative to the substrate).

  • Electrophile Loading: Add Boc2​O (1.2 eq) directly to the DCM suspension. Causality note: Pre-loading the electrophile ensures it is waiting in the organic phase the moment the free base is generated.

  • Thermal Control: Cool the vigorously stirring mixture to 0–5 °C using an ice-water bath.

  • Controlled Neutralization: Prepare a saturated aqueous solution of NaHCO3​ (2.5 eq). Add this solution dropwise to the organic mixture over 15 minutes. Causality note: NaHCO3​ is a weak base that minimizes E2 elimination, while the dropwise addition keeps the steady-state concentration of the free base near zero.

  • Reaction Maturation: Allow the biphasic mixture to stir vigorously at 0 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Isolation: Separate the organic layer. Extract the aqueous layer once with cold DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting N-Boc derivative is highly stable and can be stored indefinitely.

ProtocolWorkflow Start Start: Hydrobromide Salt Cool Cool to 0-5 °C in DCM Start->Cool Reagent Pre-load Boc2O into Organic Phase Cool->Reagent Base Dropwise addition of aq. NaHCO3 Reagent->Base Trap In situ Free Base Trapping Base->Trap Immediate reaction (Faster than ring-flip) Product Stable N-Boc Derivative Trap->Product

Caption: Biphasic Schotten-Baumann workflow for trapping the unstable free base.

References

  • Kalow, J. A.; Schmitt, D. E.; Doyle, A. G. "Synthesis of β -Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines." The Journal of Organic Chemistry, 2012, 77 (8), 4177-4183. URL:[1]

  • Vicini, A. C. et al. "Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond." Journal of the American Chemical Society, 2022, 144, 5200−5213. URL:[3]

  • "Synthesis of LY503430 by using a selective rearrangement of β -amino alcohols induced by DAST." ResearchGate. URL:[2]

Sources

Optimization

Technical Support Center: Deprotection of (1R,2R)-2-Fluorocyclohexan-1-amine Derivatives

Welcome to the technical support center for the deprotection of (1R,2R)-2-Fluorocyclohexan-1-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the deprotection of (1R,2R)-2-Fluorocyclohexan-1-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of amine protecting groups from this specific class of fluorinated compounds. The unique electronic properties conferred by the fluorine atom can influence reaction kinetics and side-product formation, necessitating a tailored approach to deprotection strategies.

This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Boc deprotection with TFA in DCM is sluggish or incomplete. What are the potential causes and how can I resolve this?

A1: Incomplete Boc deprotection is a frequent issue. The cleavage is an acid-catalyzed process, and its efficiency can be influenced by several factors, particularly with electron-withdrawing groups like fluorine in the vicinity of the amine.[1][2]

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage can show a second-order dependence on the acid concentration.[2] The electron-withdrawing nature of the fluorine atom on the adjacent carbon can decrease the basicity of the carbamate oxygen, making protonation more difficult and slowing the reaction.

    • Troubleshooting:

      • Increase TFA Concentration: If you are using a lower concentration (e.g., 20-30% TFA in DCM), incrementally increase it to 50% or even use neat TFA.[1][2]

      • Switch to a Stronger Acid System: Consider using 4M HCl in 1,4-dioxane or ethyl acetate, which can be more effective for stubborn substrates.[1][3]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. While many deprotections are complete within 1-2 hours at room temperature, some substrates require more forcing conditions.[1]

    • Troubleshooting:

      • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 4-6 hours or overnight).[1]

      • Increase Temperature: Gentle warming of the reaction mixture (e.g., to 30-40°C) can accelerate the deprotection. However, be cautious of potential side reactions.

  • Solvent Issues: Proper solvation of the substrate and the acid is crucial for an efficient reaction.[1]

    • Troubleshooting: Ensure your starting material is fully dissolved in the chosen solvent. If solubility is an issue in DCM, consider alternative solvents like 1,4-dioxane (with HCl) or fluorinated alcohols.[4][5][6]

Q2: I am observing significant side-product formation during my deprotection reaction. What are the likely side reactions and how can I mitigate them?

A2: Side-product formation is often attributed to the reactive intermediates generated during the deprotection process.

Common Side Reactions & Mitigation Strategies:

  • Alkylation by the tert-Butyl Cation (for Boc Deprotection): The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate any nucleophilic sites on your molecule.[2]

    • Mitigation: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), or anisole.[1][2]

  • Degradation of the C-F Bond: While the C-F bond is generally stable, harsh acidic or basic conditions can potentially lead to elimination or substitution reactions, especially if the fluorine is in a sterically hindered or electronically activated position.[7][8][9]

    • Mitigation:

      • Use the mildest effective deprotection conditions.

      • Avoid prolonged reaction times at elevated temperatures.

      • Consider non-acidic deprotection methods if C-F bond instability is suspected.

  • Formation of Trifluoroacetylated Adducts (with TFA): Residual trifluoroacetic acid can sometimes lead to the formation of trifluoroacetylated amine byproducts, particularly during workup or if the reaction mixture is heated.

    • Mitigation:

      • Thoroughly remove TFA by co-evaporation with a non-polar solvent like toluene after the reaction is complete.[1]

      • Carefully neutralize the reaction mixture during workup with a mild base such as saturated sodium bicarbonate solution.[10]

Q3: My Cbz deprotection by catalytic hydrogenolysis is not working. What are the alternative methods?

A3: Catalytic hydrogenolysis is the standard method for Cbz deprotection but can be problematic if the molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups) or is sensitive to the catalyst.[11][12]

Alternative Cbz Deprotection Methods:

  • Lewis Acid-Mediated Deprotection: A combination of a Lewis acid and a suitable solvent can effectively cleave the Cbz group.

    • Recommended Protocol: Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature offers a mild and efficient alternative.[13][14] This method has good functional group tolerance.[13]

  • Thermolytic Deprotection: In some cases, heating the Cbz-protected amine in a high-boiling point solvent can lead to deprotection.[15]

  • Transfer Hydrogenolysis: Instead of using hydrogen gas, a hydrogen donor like ammonium formate or formic acid can be used with a palladium catalyst.[11]

Experimental Protocols & Workflows

Protocol 1: Standard Boc Deprotection with TFA

This protocol provides a general starting point for the solution-phase deprotection of Boc-protected (1R,2R)-2-Fluorocyclohexan-1-amine derivatives.

Materials:

  • Boc-protected (1R,2R)-2-Fluorocyclohexan-1-amine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Toluene

Procedure:

  • Dissolve the Boc-protected substrate in DCM to a concentration of 0.1–0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (start with 20-50% v/v).[1]

  • If your substrate is susceptible to alkylation, add TIS (2.5–5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[2][10]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[1]

  • Add toluene and concentrate again under reduced pressure. Repeat this co-evaporation step two more times to ensure complete removal of residual TFA.[1]

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until CO₂ evolution ceases.[10]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amine.

Workflow for Troubleshooting Incomplete Boc Deprotection

G start Incomplete Boc Deprotection (TLC/LC-MS) check_solubility Check Substrate Solubility start->check_solubility First Check increase_tfa Increase TFA concentration (e.g., to 50% or neat) extend_time Extend reaction time (monitor for 4-8h) increase_tfa->extend_time If still incomplete increase_temp Increase temperature (e.g., 30-40°C) extend_time->increase_temp If still incomplete change_acid Change acid system (e.g., 4M HCl in dioxane) increase_temp->change_acid Last resort check_solubility->increase_tfa If soluble

Caption: Decision tree for troubleshooting incomplete Boc deprotection.

Protocol 2: Cbz Deprotection using AlCl₃/HFIP

This protocol is an alternative to catalytic hydrogenolysis, particularly useful for substrates with reducible functional groups.[13][14]

Materials:

  • Cbz-protected (1R,2R)-2-Fluorocyclohexan-1-amine derivative

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Cbz-protected amine (1 equivalent) in HFIP (approx. 4 mL per mmol of substrate) in a round-bottom flask.

  • Add AlCl₃ (3 equivalents) to the solution at room temperature. The mixture may be a suspension.[13]

  • Stir the reaction mixture at room temperature for 2 to 16 hours.

  • Monitor the reaction progress by TLC or UPLC-MS.

  • After completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Mechanism of Amine Protecting Group Cleavage

G cluster_boc Boc Deprotection (Acid-Catalyzed) cluster_cbz Cbz Deprotection (Hydrogenolysis) BocN Boc-NH-R ProtonatedBoc Boc-N(H+)-R BocN->ProtonatedBoc + H+ CarbamicAcid HOOC-NH-R (Carbamic Acid) ProtonatedBoc->CarbamicAcid Loss of t-Bu+ tBu t-Bu+ Cation ProtonatedBoc->tBu FreeAmine_Boc H2N-R CarbamicAcid->FreeAmine_Boc Decarboxylation CO2_Boc CO2 CarbamicAcid->CO2_Boc CbzN Cbz-NH-R ReducedCbz [Pd]-H Complex CbzN->ReducedCbz + H2, Pd/C CarbamicAcid_Cbz HOOC-NH-R (Carbamic Acid) ReducedCbz->CarbamicAcid_Cbz Hydrogenolysis Toluene Toluene ReducedCbz->Toluene FreeAmine_Cbz H2N-R CarbamicAcid_Cbz->FreeAmine_Cbz Decarboxylation CO2_Cbz CO2 CarbamicAcid_Cbz->CO2_Cbz

Caption: Simplified mechanisms for Boc and Cbz deprotection.

Data Summary Tables

Table 1: Common Conditions for Boc Deprotection

Reagent/Solvent SystemConcentrationTemperatureTypical TimeNotes
TFA / DCM20-50% (v/v)0°C to RT1-4 hoursStandard conditions; may be sluggish for some fluorinated substrates.[1]
Neat TFA100%RT1-2 hoursHarsher conditions, effective for resistant substrates.
4M HCl / 1,4-Dioxane4MRT1-2 hoursGood alternative to TFA/DCM.[1]
HFIP or TFE-Reflux or MW5 min - 1hThermolytic, neutral conditions; microwave can accelerate the reaction.[4][5][16]

Table 2: Orthogonal Protection Strategies

An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others.[17][18] This is crucial in multi-step synthesis.

Protecting GroupDeprotection ConditionStable To
Boc Strong Acid (TFA, HCl)Base, Hydrogenolysis
Cbz Catalytic Hydrogenolysis, Strong Lewis AcidsStrong Acid, Base
Fmoc Base (e.g., Piperidine)Acid, Hydrogenolysis
Alloc Pd(0) catalystAcid, Base

References

  • Technical Support Center: Troubleshooting Boc Deprotection Failures - Benchchem. (n.d.).
  • Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Taylor & Francis Group, LLC.
  • Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2025, June 30). Organic Chemistry Portal.
  • Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA) - Benchchem. (n.d.).
  • Thermolytic removal of t-butyloxycarbonyl (BOC) protecting group on indoles and pyrroles. (2008, October 14).
  • How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate.
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. (n.d.).
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Specific solvent issues with BOC deprotection. (n.d.).
  • Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. (n.d.). RSC Advances.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 5). Total Synthesis.
  • Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. (2025, December 10). PMC.
  • Stability analysis of the C-F bond. (a) Calculated dissociation energies of the C(sp 2 ). (n.d.). ResearchGate.
  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.).
  • 2 Protection of Functional Groups. (n.d.).
  • Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem. (n.d.).

Sources

Troubleshooting

analytical methods for detecting impurities in (1R,2R)-2-Fluorocyclohexan-1-amine samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex analytical challenges associated with chiral, fluorinated cycloaliphatic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex analytical challenges associated with chiral, fluorinated cycloaliphatic amines.

(1R,2R)-2-Fluorocyclohexan-1-amine is a critical chiral building block increasingly featured in bioactive pharmaceutical molecules[1]. Its synthesis—often achieved via hydrogen-bonding phase-transfer catalysis using alkali metal fluorides[2]—can generate a specific profile of process-related impurities. These include the (1S,2S) enantiomer, cis-diastereomers (e.g., (1R,2S)), defluorinated byproducts (cyclohexylamine), and unreacted precursors[3].

Because this molecule lacks a strong UV chromophore and possesses highly polar functional groups, standard chromatographic methods often fail. This guide provides field-proven, self-validating analytical methodologies to ensure absolute stereochemical and chemical purity.

Analytical Decision Workflow

AnalyticalWorkflow Start Raw (1R,2R)-2-Fluorocyclohexan-1-amine Sample Matrix Deriv Chemical Derivatization (Benzoylation / Trifluoroacetylation) Start->Deriv Enhance UV & Volatility NMR 19F & 1H qNMR Target: Diastereomers & Absolute Assay Start->NMR Direct Non-Destructive Analysis HPLC Chiral HPLC (UV/DAD) Target: Enantiomeric Excess (ee) Deriv->HPLC Stereoisomer Separation GCMS GC-MS / GC-FID Target: Volatiles & Defluorination Deriv->GCMS Mass Profiling

Analytical workflow for impurity profiling in (1R,2R)-2-Fluorocyclohexan-1-amine samples.

Troubleshooting Guides & FAQs

Q1: We are unable to detect our (1R,2R)-2-Fluorocyclohexan-1-amine peaks using standard HPLC-UV at 210 nm or 254 nm. What is the mechanistic cause, and how do we fix it? A: Causality: Aliphatic amines and fluorinated cycloalkanes completely lack conjugated π -systems, meaning they do not absorb UV light effectively at standard analytical wavelengths. Relying on low wavelengths (e.g., 210 nm) leads to severe baseline drift from mobile phase absorbance. Solution: You must perform pre-column derivatization. Reacting the primary amine with benzoyl chloride or 3,5-dinitrobenzoyl chloride introduces a strong chromophore, allowing highly sensitive detection at 254 nm. Self-Validation: Always run a derivatized blank (reagents only) to ensure the derivatizing agent peak does not co-elute with your target analyte.

Q2: During chiral HPLC of the derivatized sample, the (1R,2R) and (1S,2S) enantiomers are co-eluting as a single broad peak. How can we achieve baseline resolution ( Rs​>1.5 )? A: Causality: Broad tailing in amine chromatography is caused by secondary interactions between the basic nitrogen (even when partially shielded by derivatization) and residual acidic silanol groups on the silica support of the chiral stationary phase (CSP). Furthermore, if the CSP lacks appropriate hydrogen-bond donors/acceptors, it cannot differentiate the spatial orientation of the fluorine atom. Solution: Switch to an immobilized amylose-based column (e.g., Chiralpak IG). Crucially, add 0.1% Diethylamine (DEA) or Ethanolamine to your organic mobile phase. The DEA acts as a sacrificial base, competitively binding to the active silanol sites and preventing analyte tailing.

Q3: How can we definitively distinguish the trans-(1R,2R) target from the cis-(1R,2S) diastereomeric impurity without synthesizing a cis-standard? A: Causality: The stereochemistry of the cyclohexane ring dictates the spatial relationship between the fluorine atom and the adjacent protons. In the trans-(1R,2R) isomer, the fluorine and amine groups typically adopt a di-equatorial conformation to minimize steric strain. In the cis isomer, one group must be axial. Solution: Utilize 19 F NMR. The 19 F signal for an equatorial fluorine (trans isomer) will exhibit different 3JHF​ coupling constants compared to an axial fluorine (cis isomer) due to the Karplus relationship. The trans isomer typically presents as a distinct multiplet shifted by several ppm relative to the cis isomer[1].

Q4: We suspect defluorination is occurring during scale-up, generating cyclohexylamine. GC-MS shows the peak, but quantification is inconsistent. Why? A: Causality: Primary aliphatic amines interact strongly with the active sites in the GC inlet liner and the stationary phase of standard non-polar columns (e.g., DB-5), leading to peak tailing, irreversible adsorption, and non-linear MS response factors. Solution: Derivatize the sample using Trifluoroacetic anhydride (TFAA) to form the volatile, stable trifluoroacetamide. For absolute quantification, switch from MS to GC-FID, as the Flame Ionization Detector provides a highly linear response proportional to carbon content, independent of ionization efficiency.

Standard Operating Protocols
Protocol A: Enantiomeric Purity via Chiral HPLC (Derivatized)

This protocol utilizes a self-validating System Suitability Test (SST) to guarantee column performance before sample injection.

Step 1: Sample Derivatization

  • Dissolve 10 mg of the (1R,2R)-2-Fluorocyclohexan-1-amine sample in 1 mL of anhydrous dichloromethane (DCM).

  • Add 1.5 equivalents of triethylamine (TEA) and 1.2 equivalents of benzoyl chloride.

  • Stir at room temperature for 30 minutes. Quench with 1 mL of saturated aqueous NaHCO3​ .

  • Extract the organic layer, evaporate under nitrogen, and reconstitute the benzamide derivative in 1 mL of HPLC-grade Hexane/Isopropanol (80:20).

Step 2: Chromatographic Setup

  • Column: Chiralpak IG (250 x 4.6 mm, 5 µm) or equivalent immobilized amylose phase.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 254 nm.

  • Temperature: 25 °C.

Step 3: Self-Validating Injection Sequence

  • Blank: Inject sample diluent to confirm no interference at expected retention times.

  • SST (Racemic Standard): Inject a derivatized racemic mixture of rac-trans-2-fluorocyclohexan-1-amine. Validation Gate: The system is only suitable if the resolution ( Rs​ ) between the (1R,2R) and (1S,2S) peaks is ≥2.0 .

  • Sample Injection: Inject the prepared sample in triplicate. Calculate enantiomeric excess (ee) via peak area normalization.

Protocol B: Absolute Assay & Diastereomeric Profiling via 19 F qNMR

Quantitative NMR (qNMR) relies on the fundamental principle that the integrated area of a resonance is directly proportional to the number of nuclei generating it, provided relaxation is complete.

Step 1: Sample Preparation

  • Accurately weigh ~15 mg of the amine sample and ~10 mg of the internal standard, 1,4-Difluorobenzene (purity >99.9%), using a microbalance (record weights to 0.01 mg).

  • Dissolve both completely in 0.6 mL of CDCl3​ containing 0.03% TMS. Transfer to a 5 mm NMR tube.

Step 2: Spectrometer Configuration

  • Nucleus: 19 F (Proton-decoupled 19 F{ 1 H} is recommended for clean integration, though coupled spectra are needed for structural elucidation).

  • Relaxation Delay (D1): Set to ≥5×T1​ of the slowest relaxing fluorine nucleus (typically 20-30 seconds for fluorinated aromatics/aliphatics) to ensure complete longitudinal magnetization recovery. Failure to do this invalidates the quantification.

  • Scans (NS): 64 to 128 for high Signal-to-Noise (S/N > 250:1).

Step 3: Data Processing & Calculation

  • Phase and baseline-correct the spectrum manually.

  • Integrate the internal standard peak (1,4-Difluorobenzene, ~ -120 ppm) and set its area to a known value.

  • Integrate the target (1R,2R) signal and any minor diastereomeric signals.

  • Calculate the absolute mass fraction ( Px​ ) using the equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of nuclei, M = molar mass, W = weight, P = purity).

Quantitative Data Summary

Table 1: Analytical Signatures of Common Process Impurities

Impurity ProfileAnalytical MethodKey Signature / Retention CharacteristicLimit of Detection (LOD)
(1S,2S)-Enantiomer Chiral HPLC (Deriv.)Elutes as a distinct peak from (1R,2R); requires chiral CSP.0.05% Area
(1R,2S)-Diastereomer 19 F NMRDistinct chemical shift ( Δδ>5 ppm) vs. trans-isomer.0.1% mol/mol
Cyclohexylamine GC-FID (TFAA Deriv.)Lower retention time (lower boiling point) than fluorinated analog.10 ppm
Precursor (Bromide) LC-MS (ESI+)Isotopic doublet [M+H] + at m/z corresponding to 79 Br/ 81 Br.5 ppm

Table 2: HPLC System Suitability Criteria for Validated Release

ParameterAcceptance CriterionCausality / Rationale
Resolution ( Rs​ ) ≥1.5 (Baseline)Ensures accurate integration of minor enantiomer without peak overlap.
Tailing Factor ( Tf​ ) ≤1.5 Confirms secondary silanol interactions are suppressed by DEA modifier.
RSD of Peak Area ≤2.0% (n=5)Validates injector precision and sample stability in the autosampler.
References
  • Scalable Synthesis of (R,R)-N,N-Dibenzyl-2-fluorocyclohexan-1-amine with CsF under Hydrogen Bonding Phase-Transfer Catalysis. Organic Process Research & Development.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESPJbF-e99Sp8bSPTls6ekeUV7Kvz1vKSZJrCc6ggt6k-eK4nXBKTKwVlG86l2zTDfD_UxSJ76YmOlJZ7m_Y-knda29eyMumar4QHw7jIZG75DxqzcfoYD8dl00mvF8j0=]
  • Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuBHUDxjqa3A_1gBnazg2dePLJvbR5Kx_UojVvUq9Kutb34lCPFMNeq_1Qov0NpMTuo4b76Ex0p80CcQctLvhod7cssxHTlONevHCLl6UxlTBZBaIgzJByTZ9lJSSnRSnj1XBBqMSh5g==]
  • Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-SCQnso3XpY78v_gy83-lC9RLaUcjv4mTshZ2AsxnFneqdeZAFciE9qMvVc_SziMimq9fGg2Ck5emYJEgXm0Ji7_jIHrNx2N7BJ1Gsg-_TMzLzy1gDtzQPHblBcpj76Tf2N-V2poufeNdFtA=]

Sources

Optimization

Technical Support Center: Strategies to Improve Diastereoselectivity of Reactions

Welcome to the technical support center dedicated to enhancing the diastereoselectivity of your chemical reactions. This guide is designed for researchers, scientists, and professionals in drug development who are lookin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to enhancing the diastereoselectivity of your chemical reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their synthetic strategies. Here, we move beyond simple protocols to explain the fundamental principles governing stereochemical outcomes, providing you with the knowledge to make informed decisions in your experimental design.

I. Fundamental Principles of Diastereoselection

Diastereoselectivity is the preferential formation of one diastereomer over another in a chemical reaction.[1] This selectivity arises from differences in the activation energies of the transition states leading to the different diastereomeric products.[2] The greater the energy difference between these transition states, the higher the diastereoselectivity. Several key factors influence this energy difference and can be manipulated to improve the outcome of your reactions. These include:

  • Steric Hindrance: The non-bonded interactions between substituents on the reactants can favor a transition state where these bulky groups are further apart, minimizing steric strain.

  • Electronic Effects: The electronic properties of substituents, such as their ability to donate or withdraw electron density, can influence the stability of transition states.

  • Chelation: The ability of a metal ion to coordinate with two or more heteroatoms in a substrate can lock the molecule into a rigid conformation, leading to highly selective reactions.[3]

  • Reaction Conditions: Parameters such as temperature, solvent, and catalyst can have a profound impact on the diastereoselectivity of a reaction.[4]

II. Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Issue 1: Low Diastereoselectivity in Acyclic Systems

Q: My reaction involving a nucleophilic addition to an α-chiral aldehyde is giving a nearly 1:1 mixture of diastereomers. How can I improve this?

A: This is a classic problem of 1,2-asymmetric induction. The outcome is governed by the interplay of steric and electronic effects, which can be understood and predicted using stereochemical models like the Felkin-Ahn and Cram's rule. [5][6]

Understanding the Models:
  • Felkin-Ahn Model: This model predicts the major diastereomer by considering the steric hindrance around the carbonyl group. The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks along the Bürgi-Dunitz trajectory (approximately 107°), favoring the face with the smallest substituent.[5][7]

  • Cram's Rule: A precursor to the Felkin-Ahn model, Cram's rule also provides a good prediction in many cases. It places the largest group anti to the R group of the carbonyl in the Newman projection.[7]

  • Chelation Control: If the α-substituent is a heteroatom capable of chelating to a metal ion (e.g., OR, NR₂), the reaction can proceed through a rigid cyclic transition state. This often leads to the opposite diastereomer compared to the Felkin-Ahn model.[3][8]

Troubleshooting Steps:

  • Analyze Your Substrate:

    • Identify the large (L), medium (M), and small (S) groups on the α-chiral center.

    • Determine if a chelating group is present at the α- or β-position.

  • Reagent Selection:

    • Non-Chelating Conditions: To favor the Felkin-Ahn product, use non-chelating metals (e.g., Li, Na, K) and bulky protecting groups on any heteroatoms (e.g., silyl ethers) to disfavor chelation.[9]

    • Chelating Conditions: To favor the Cram-chelate product, use chelating metals (e.g., Mg, Zn, Ti) and smaller, more Lewis basic protecting groups (e.g., MOM, Bn).[9][10] The use of Lewis acids like alkyl zinc triflates can also promote chelation.[9]

  • Solvent and Temperature Optimization:

    • Solvent: The solvent plays an active role and can stabilize or destabilize transition states.[11] A systematic solvent screen is often necessary. Non-coordinating solvents like toluene or dichloromethane are often used in chelation-controlled reactions.[10] In some cases, changing solvent polarity can even reverse diastereoselectivity.[11]

    • Temperature: Lowering the reaction temperature generally increases diastereoselectivity by amplifying the small energy differences between competing transition states.[4][12] However, there are instances of inverse temperature dependence, so this should be experimentally verified.[13][14]

Experimental Protocol: Chelation-Controlled Addition of an Organozinc Reagent

This protocol illustrates how to favor the chelation-controlled product in the addition of an organozinc reagent to a β-silyloxy aldehyde.[9]

  • To a solution of the β-silyloxy aldehyde (1.0 mmol) in a 1:1 mixture of toluene and dichloromethane (10 mL) at -78 °C under an argon atmosphere, add a solution of Et₂Zn (1.1 mmol) in hexanes.

  • Stir the mixture for 15 minutes.

  • Add a solution of EtZnOTf (1.2 mmol) in toluene dropwise.

  • Allow the reaction to warm to -15 °C and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product.

Data Presentation:

EntryLewis AcidSolventTemperature (°C)Diastereomeric Ratio (Chelation:Felkin)
1NoneToluene-78 to 251:5
2EtZnOTfToluene/DCM-1510:1
3EtZnONfToluene/DCM-15>20:1

Data adapted from a study on additions to β-silyloxy aldehydes, illustrating the dramatic effect of a chelating Lewis acid.[9]

Visualization:

Felkin_vs_Chelate cluster_0 Non-Chelating (Felkin-Anh) cluster_1 Chelating (Cram-Chelate) A α-Chiral Aldehyde (Bulky Protecting Group) C Felkin-Anh Transition State A->C B Non-Chelating Nucleophile (e.g., R-Li) B->C D Major Diastereomer C->D Lower Energy E α-Chiral Aldehyde (Chelating Group) G Cram-Chelate Transition State E->G F Chelating Nucleophile (e.g., R-MgBr) F->G H Major Diastereomer (Often opposite to Felkin) G->H Lower Energy

Caption: Competing pathways for nucleophilic addition.

Issue 2: Poor Diastereoselectivity in Reactions Involving Chiral Auxiliaries

Q: I am using a chiral auxiliary, but the diastereoselectivity of my enolate alkylation is poor. What are the likely causes and how can I improve it?

A: Chiral auxiliaries are powerful tools for controlling stereochemistry, but their effectiveness depends on several factors, including the choice of auxiliary, the geometry of the enolate, and the reaction conditions. [15][16][17]

Key Considerations for Chiral Auxiliaries:
  • Rigidity and Steric Bias: Effective chiral auxiliaries, like Evans' oxazolidinones, provide a rigid scaffold that effectively shields one face of the enolate.[16]

  • Enolate Geometry: The geometry of the enolate (Z vs. E) is crucial. For many auxiliaries, the Z-enolate is required for high diastereoselectivity as it orients the substituents in a way that maximizes the steric directing effect of the auxiliary.[17]

  • Lewis Acid/Base: The choice of base and Lewis acid can influence the enolate geometry and the transition state of the subsequent reaction.

Troubleshooting Steps:

  • Confirm Enolate Geometry: The formation of the desired enolate isomer is critical. For Evans' oxazolidinones, soft enolization using dibutylboron triflate and a hindered base like diisopropylethylamine typically favors the Z-enolate.[17]

  • Optimize Reaction Conditions:

    • Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to maximize selectivity.

    • Solvent: Aprotic solvents like dichloromethane or THF are generally preferred.

    • Lewis Acid: For aldol additions using chiral auxiliaries, a Lewis acid like TiCl₄ or Sn(OTf)₂ is often used to coordinate to the aldehyde and the auxiliary, leading to a more ordered transition state.[15]

  • Evaluate the Chiral Auxiliary: If optimization of conditions fails, consider if the chosen auxiliary is appropriate for the specific transformation. Different auxiliaries may be better suited for different types of reactions (e.g., alkylations vs. aldol additions).[18]

Experimental Protocol: Diastereoselective Aldol Addition with an Evans' Auxiliary

This protocol outlines a general procedure for a diastereoselective aldol addition using an N-acyloxazolidinone.[15]

  • To a solution of the N-acyloxazolidinone (1.0 mmol) in dry dichloromethane (10 mL) at -78 °C under an argon atmosphere, add TiCl₄ (1.1 mmol).

  • Stir the mixture for 10 minutes.

  • Add a tertiary amine base (e.g., triethylamine, 1.2 mmol) and stir for 30 minutes to form the enolate.

  • Add the aldehyde (1.2 mmol) dropwise.

  • Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR.

Visualization:

Chiral_Auxiliary_Workflow A Achiral Substrate C Attachment of Auxiliary A->C B Chiral Auxiliary B->C D Diastereoselective Reaction (e.g., Alkylation, Aldol) C->D E Diastereomeric Mixture (Major and Minor) D->E F Separation of Diastereomers E->F G Cleavage of Auxiliary F->G H Enantiomerically Enriched Product G->H I Recovered Chiral Auxiliary G->I

Caption: General workflow for using a chiral auxiliary.

Issue 3: Unexpected Diastereoselectivity or Reversal of Selectivity

Q: I am observing the opposite diastereomer to what is predicted by standard models, or the selectivity is highly dependent on the catalyst. What could be the cause?

A: This often points to catalyst-controlled diastereoselectivity, where the chiral catalyst overrides the inherent stereochemical preference of the substrate. [19][20][21] This is a powerful strategy for accessing all possible stereoisomers of a product.[19]

Understanding Catalyst Control:
  • Matched and Mismatched Cases: In reactions with a chiral substrate and a chiral catalyst, the two sources of chirality can either reinforce each other (a "matched" pair) leading to high selectivity, or oppose each other (a "mismatched" pair) leading to lower or even reversed selectivity.[22]

  • Mechanism of Catalyst Control: The catalyst can create a specific chiral environment around the reactants, forcing them into a transition state that leads to a product not favored under substrate control alone. This can involve coordination to the substrate and/or the reagent.[20]

Troubleshooting and Optimization:

  • Systematic Catalyst Screening: If catalyst control is suspected, screen a variety of chiral catalysts. For example, in a hetero-Diels-Alder reaction, different chiral chromium-Schiff base catalysts can lead to different major diastereomers.[19][23]

  • Varying Catalyst and Substrate Enantiomers: By using different enantiomers of the catalyst and/or the chiral substrate, it is often possible to selectively synthesize any of the possible diastereomeric products.[19]

  • Consider Organocatalysis: Chiral organocatalysts can also exert strong control over diastereoselectivity, often through mechanisms involving hydrogen bonding or the formation of transient chiral intermediates.[20]

Data Presentation:

Table: Catalyst-Controlled Hetero-Diels-Alder Reaction

EntryAldehyde EnantiomerCatalyst EnantiomerDiastereomeric Ratio
1(S)(R,R)4.5 : 1
2(S)(S,S)1 : 5.9
3(R)(R,R)1 : 6.2
4(R)(S,S)5.1 : 1

Adapted from a study showing that by choosing the appropriate combination of aldehyde and catalyst enantiomers, any of the four possible stereoisomers could be accessed as the major product.[19]

Visualization:

Catalyst_Control cluster_0 Substrate Control cluster_1 Catalyst Control (Matched) cluster_2 Catalyst Control (Mismatched) A Chiral Substrate C Inherent Facial Bias A->C B Achiral Reagent B->C D Favored Diastereomer C->D E Chiral Substrate G Reinforced Selectivity E->G F Chiral Catalyst F->G H High d.r. for Favored Diastereomer G->H I Chiral Substrate K Overridden Selectivity I->K J Opposite Enantiomer of Chiral Catalyst J->K L Reversal to Disfavored Diastereomer K->L

Caption: Substrate vs. Catalyst Control Logic.

III. References

  • Felkin-Anh Model. OpenOChem Learn. Available at: [Link]

  • Schaus, S. E., Brånalt, J., & Jacobsen, E. N. (2002). Catalyst-Controlled Diastereoselective Hetero-Diels−Alder Reactions. Organic Letters, 4(8), 1-4. Available at: [Link]

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 990-1001. Available at: [Link]

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: More than just an environment. ResearchGate. Available at: [Link]

  • Kano, T., Maruyama, H., Homma, C., & Maruoka, K. (2018). Catalyst-controlled diastereoselectivity reversal in the formation of dihydropyrans. Chemical Communications, 54(25), 3129-3132. Available at: [Link]

  • Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enable the Selective Synthesis of Benzestrol Isomers. (2024). PubMed. Available at: [Link]

  • Malakhov, I., Zaikina, O., & Tyutyunov, A. (2013). Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions, or how “free” are cobalt-complexed propargyl radicals?. RSC Publishing. Available at: [Link]

  • Doyle, M. P., Protopopova, M. N., Brandes, B. D., Sulikowski, G. A., & Jarstfer, M. B. (1995). Chiral Catalyst Controlled Diastereoselection and Regioselection in Intramolecular Carbon−Hydrogen Insertion Reactions of Diazoacetates. Journal of the American Chemical Society, 117(28), 7281-7282. Available at: [Link]

  • Substrate‐Controlled Transformation: Diastereoselective Functionalization. (2025). Request PDF. Available at: [Link]

  • Stanton, G. R., & Walsh, P. J. (2012). Diastereoselective Chelation-Controlled Additions to β-Silyloxy Aldehydes. Organic Letters, 14(14), 3672-3675. Available at: [Link]

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Available at: [Link]

  • felkin-ahn and cram chelate. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Martel, A., Diter, P., Gource, A., Gille, G., & Dujardin, G. (2014). Substrate Control in Enantioselective and Diastereoselective Aldol Reaction by Memory of Chirality: A Rapid Access to Enantiopure β-Hydroxy Quaternary α-Amino Acids. Organic Letters, 16(3), 888-891. Available at: [Link]

  • Asymmetric induction. Wikipedia. Available at: [Link]

  • Adam, W., & Smerz, A. K. (1996). Solvent Effects in the Regio- and Diastereoselective Epoxidations of Acyclic Allylic Alcohols by Dimethyldioxirane: Hydrogen Bonding as Evidence for a Dipolar Transition State. The Journal of Organic Chemistry, 61(11), 3506-3510. Available at: [Link]

  • Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Organic Chemistry Portal. Available at: [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. (2007). ResearchGate. Available at: [Link]

  • Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. (2004). Chemical Communications (RSC Publishing). Available at: [Link]

  • Catalyst-controlled diastereoselective hetero-Diels-Alder reactions. (2002). PubMed - NIH. Available at: [Link]

  • Stereoselectivity in organic synthesis. Available at: [Link]

  • Module 3 Stereoselective reactions: Classification, Terminology and Principles. Durgapur Govt. College. Available at: [Link]

  • Stanton, G. R., & Walsh, P. J. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PMC. Available at: [Link]

  • 2.3: Cram's Rule and Prelog's Rule. (2024). Chemistry LibreTexts. Available at: [Link]

  • Mowat, J., Kang, B., Fonovic, B., Dudding, T., & Britton, R. (2009). Inverse Temperature Dependence in the Diastereoselective Addition of Grignard Reagents to a Tetrahydrofurfural. Organic Letters, 11(9), 2011-2014. Available at: [Link]

  • Rodríguez, S., Monroig, M., & González, F. V. (2004). Diastereoselectivity in the epoxidation of γ-hydroxy α,β-unsaturated esters: temperature and solvent effect. Academia.edu. Available at: [Link]

  • Substrate Directed Asymmetric Reactions. (2018). Chemical Reviews - ACS Publications. Available at: [Link]

  • Diastereoselectivities in Reductions of -Alkoxy Ketones Are Not Always Correlated to Chelation-Induced Rate Acceleration. (2018). Who we serve. Available at: [Link]

  • Gansäuer, A., & Bluhm, H. (2000). Reagent-Controlled Transition-Metal-Catalyzed Radical Reactions. Chemical Reviews, 100(8), 2771-2788. Available at: [Link]

  • Substrate Directed Asymmetric Reactions. (2018). PubMed. Available at: [Link]

  • Inverse Temperature Dependence in the Diastereoselective Addition of Grignard Reagents to a Tetrahydrofurfural. (2009). Organic Letters - ACS Publications. Available at: [Link]

  • Substrate-Controlled Stereochemistry in Natural Product Biosynthesis. (2015). PubMed. Available at: [Link]

  • Felkin Anh Model and Cram's Rule - Part 1. (2017). YouTube. Available at: [Link]

  • Key Concepts in Stereoselective Synthesis. Available at: [Link]

  • Diastereoselectivity: Organic Chemistry II Study Guide. (2025). Fiveable. Available at: [Link]

  • Diastereoselective Reduction: Organic Chemistry Study Guide. (2025). Fiveable. Available at: [Link]

  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. (2021). PMC. Available at: [Link]

  • Stereoselective and Stereospecific Reactions. (2010). Master Organic Chemistry. Available at: [Link]

  • Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. (2020). PMC. Available at: [Link]

  • Recent advances in the stereoselective synthesis of distal biaxially chiral molecules. (2026). Available at: [Link]

  • Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. (2022). PMC - NIH. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

characterization of products from (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing the physicochemical properties of lead compounds without drastically altering their steric bulk. The strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing the physicochemical properties of lead compounds without drastically altering their steric bulk. The strategic incorporation of fluorine—specifically through the use of building blocks like (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide —is a premier tactic for modulating basicity, lipophilicity, and conformational geometry.

This guide provides an objective, data-driven comparison of products derived from (1R,2R)-2-fluorocyclohexan-1-amine against their non-fluorinated and diastereomeric alternatives. By understanding the causality behind these property shifts, researchers can rationally design therapeutics with superior pharmacokinetic profiles.

Conformational Dynamics: The Fluorine Gauche Effect

When utilizing (1R,2R)-2-fluorocyclohexan-1-amine (the trans isomer) as a building block for amides or secondary amines, the three-dimensional geometry of the resulting product is heavily dictated by the fluorine gauche effect [1][2].

Unlike bulky alkyl groups that simply seek the equatorial position to minimize steric 1,3-diaxial interactions, vicinal fluoroamines are governed by stereoelectronic forces. The highly electronegative fluorine atom and the electronegative nitrogen atom prefer a gauche relationship (a dihedral angle of ~60°). This preference is driven by two factors:

  • Hyperconjugation: Donation of electron density from the adjacent C–H σ bonding orbitals into the highly polarized C–F σ∗ antibonding orbital ( σCH​→σCF∗​ )[2][3].

  • Electrostatic Attraction: In physiological media where the amine is protonated, the charge-dipole attraction between the cationic ammonium ( N+ ) and the partially negative fluorine ( Fδ− ) further locks the conformation[2][4].

Conformational Causality in Cyclohexanes:

  • For the (1R,2R) trans isomer: The only way to achieve a gauche relationship between the fluorine and the amine while maintaining the trans relative stereochemistry is for both groups to be equatorial (diequatorial) . The diaxial conformation would force an anti relationship (180°), which is stereoelectronically disfavored.

  • For the (1S,2R) cis isomer: The cis geometry inherently forces one group to be axial and the other equatorial, naturally achieving a gauche angle. However, hyperconjugative interactions specifically favor the conformer where the amine is equatorial and the highly electronegative halogen is axial (the ea conformer)[5][6].

G Sub β-Fluoroamine Motif (1R,2R)-2-Fluorocyclohexylamine Inductive Inductive Electron Withdrawal Sub->Inductive Stereo Stereoelectronic Forces (Gauche Effect) Sub->Stereo pKa Lowered pKa (~1.5 - 2.0 units) Inductive->pKa Hyper Hyperconjugation (σCH → σ*CF) Stereo->Hyper Electro Electrostatic Attraction (N+ ··· Fδ-) Stereo->Electro Perm Increased Un-ionized Fraction Enhanced Permeability pKa->Perm Conf Locked Diequatorial Conformation (ee) Hyper->Conf Electro->Conf

Diagram 1: Logical causality of fluorine substitution on physicochemical and conformational properties.

Physicochemical Profiling: pKa and Lipophilicity

The incorporation of the fluorine atom adjacent to the amine exerts a profound inductive electron-withdrawing effect through the σ -bond framework. This destabilizes the conjugate acid of the amine, significantly lowering its pKa​ [7][8].

For drug development, lowering the pKa​ of a basic amine from ~10.5 (typical for aliphatic amines) to ~8.5 means that at physiological pH (7.4), a substantially higher fraction of the drug exists in its neutral, un-ionized state. This directly translates to improved passive membrane permeability and higher oral bioavailability. Furthermore, despite fluorine being highly lipophilic in aromatic systems, its introduction into aliphatic systems often decreases overall lipophilicity (LogD) due to the strong dipole moment it introduces[9].

Table 1: Comparative Physicochemical Data of Cyclohexylamine Derivatives
Compound Scaffold (Amine)StereochemistryPredicted pKa​ LogD (pH 7.4)*Preferred Conformation
Cyclohexylamine Achiral10.61.20Rapid interconversion
(1R,2R)-2-Fluorocyclohexan-1-amine trans8.80.85Diequatorial (ee)
(1S,2R)-2-Fluorocyclohexan-1-amine cis8.60.90Equatorial-Axial (ea)
4-Fluorocyclohexan-1-amine trans10.11.35Diequatorial (ee)

*LogD values are representative estimates for standard amide derivatives of these scaffolds to illustrate comparative trends.

Experimental Workflows & Protocols

To objectively characterize the products derived from (1R,2R)-2-fluorocyclohexan-1-amine hydrobromide, we must first synthesize a representative derivative (e.g., a benzamide) and subject it to rigorous analytical validation. The hydrobromide salt is highly stable and prevents the volatility and degradation issues associated with the free base.

Workflow Salt (1R,2R)-2-F-Cyclohexylamine Hydrobromide FreeBase Free-Basing (DIPEA / DCM) Salt->FreeBase Coupling Amide Coupling (HATU, R-COOH) FreeBase->Coupling Purify Purification (Flash Chromatography) Coupling->Purify Analyze Characterization (NMR, pKa Titration) Purify->Analyze

Diagram 2: Standard workflow for the derivatization and characterization of the hydrobromide salt.

Protocol A: Synthesis of Amide Derivatives from the Hydrobromide Salt

Self-validating mechanism: The use of an organic base (DIPEA) simultaneously liberates the free amine from the hydrobromide salt and acts as an acid scavenger for the coupling reaction, ensuring complete conversion without a separate, yield-reducing free-basing step.

  • Preparation: Suspend (1R,2R)-2-fluorocyclohexan-1-amine hydrobromide (1.0 eq) and the desired carboxylic acid (1.05 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C. The mixture will transition to a homogeneous solution as the free base is generated.

  • Coupling: Add HATU (1.1 eq) portion-wise. Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure fluorinated amide.

Protocol B: Conformational Analysis via Variable-Temperature NMR (VT-NMR)

Self-validating mechanism: By cooling the sample to -80 °C, the kinetic energy of the system drops below the activation barrier for cyclohexane ring inversion. This allows for the direct observation and integration of distinct conformer peaks, validating the gauche effect.

  • Dissolve 15 mg of the synthesized amide product in 0.5 mL of Dichloromethane- d2​ ( CD2​Cl2​ )[5][6].

  • Acquire a standard 1D 1H NMR spectrum at 25 °C (298 K) to establish baseline chemical shifts. The proton vicinal to the fluorine ( H2​ ) will typically appear as a complex multiplet due to 2JHF​ and 3JHH​ couplings.

  • Gradually lower the probe temperature in 20 °C increments down to -80 °C (193 K), allowing 10 minutes of equilibration at each step.

  • At -80 °C, acquire high-resolution 1H and 19F spectra.

  • Data Interpretation: For the (1R,2R) derivative, a single dominant set of signals will be observed, confirming a locked diequatorial conformation. The 3JH1−H2​ coupling constant will be large (~10-12 Hz), indicative of a diaxial relationship between the protons, which mathematically proves that both the fluorine and the amine/amide groups are equatorial.

Protocol C: Potentiometric pKa Determination
  • Prepare a 1.0 mM solution of the analyte in a co-solvent mixture (e.g., 50% Methanol/Water) to ensure complete solubility of the neutral species.

  • Acidify the solution to pH 2.0 using standardized 0.1 M HCl to fully protonate the amine.

  • Perform a potentiometric titration by adding standardized 0.1 M NaOH in 0.05 mL increments under constant stirring and temperature control (25 °C).

  • Plot the first derivative of the pH vs. volume curve to identify the equivalence point. The pH at the half-equivalence point corresponds to the apparent pKa​ . Extrapolate to 0% co-solvent using the Yasuda-Shedlovsky method to determine the aqueous pKa​ .

Pharmacokinetic Impact: Metabolic Stability

Beyond basicity and conformation, the strategic placement of fluorine on the cyclohexane ring shields adjacent C-H bonds from oxidative metabolism by Cytochrome P450 enzymes. The strong electron-withdrawing nature of fluorine strengthens the adjacent C-H bonds (lowering the HOMO energy), making hydrogen atom abstraction—the rate-limiting step in CYP450-mediated hydroxylation—significantly more difficult.

When comparing an amide derived from unfluorinated cyclohexylamine to one derived from (1R,2R)-2-fluorocyclohexan-1-amine, in vitro human liver microsome (HLM) assays routinely show a 2- to 3-fold increase in intrinsic half-life ( t1/2​ ) for the fluorinated analog, directly addressing common metabolic liabilities in aliphatic ring systems.

References

  • Gilmour, R., et al. (2016). The Fluorine Gauche Effect: A Brief History. Chemistry - A European Journal. [Link]

  • Basso, E. A., et al. (2019). Strong hyperconjugative interactions limit solvent and substituent influence on conformational equilibrium: the case of cis-2-halocyclohexylamines. Beilstein Journal of Organic Chemistry, 15, 818–829. [Link]

  • Linclau, B., et al. (2021). Skipped Fluorination Motifs: Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs. The Journal of Organic Chemistry, 86(1), 58–73. [Link]

  • Johnston, R. C., et al. (2023). Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. Organic Letters, 25(5), 785–789. [Link]

Sources

Comparative

Comparative Biological Activity of (1R,2R)-2-Fluorocyclohexan-1-amine Hydrobromide and its Analogs: A Proposed Research and Evaluation Guide

An In-Depth Technical Guide Introduction: The Rationale for Fluorinated Alicyclic Scaffolds in Neuroscience In the landscape of medicinal chemistry, the introduction of fluorine into small molecules is a well-established...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: The Rationale for Fluorinated Alicyclic Scaffolds in Neuroscience

In the landscape of medicinal chemistry, the introduction of fluorine into small molecules is a well-established strategy to modulate their physicochemical and pharmacological properties. The unique characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2][3][4][5] This guide focuses on the alicyclic amine, (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide, a chiral scaffold that holds significant, yet largely unexplored, potential as a modulator of central nervous system (CNS) targets.

The cyclohexylamine core is a privileged scaffold in neuropharmacology, most famously represented by the arylcyclohexylamines (e.g., ketamine and phencyclidine), which are well-known N-methyl-D-aspartate (NMDA) receptor antagonists.[6] However, the biological activity of simpler, non-aryl alicyclic amines is less understood. Recent studies on amino-alkyl-cyclohexanes have demonstrated their potential as uncompetitive NMDA receptor antagonists with favorable kinetic properties, suggesting that the aryl moiety is not an absolute requirement for activity at this receptor.[7]

This guide proposes a structured research program to elucidate the biological activity of (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide and a focused set of its analogs. We will outline the key biological hypotheses, detail the experimental protocols required for a thorough evaluation, and provide a framework for comparing the performance of these novel compounds. The central hypothesis is that strategic fluorination of the simple cyclohexylamine scaffold can yield compounds with significant and potentially selective activity at key CNS targets, such as the NMDA receptor and monoamine transporters.

Hypothesized Biological Targets and Rationale

Based on the structural precedents within the broader class of cyclohexylamines and other fluorinated amines, we propose two primary biological target classes for investigation:

  • The NMDA Receptor: The NMDA receptor, a crucial ionotropic glutamate receptor, is a prime target. The activity of amino-alkyl-cyclohexanes at the NMDA receptor suggests that the core amine and cyclohexane ring are sufficient for binding within the ion channel.[7] We hypothesize that (1R,2R)-2-Fluorocyclohexan-1-amine and its analogs will act as uncompetitive antagonists, binding to the phencyclidine (PCP) site within the receptor's ion channel. The stereochemistry and the electronic influence of the fluorine atom are expected to be critical determinants of binding affinity and kinetics.

  • Monoamine Transporters (DAT, SERT, NET): Fluorination is a common modification in the design of monoamine transporter inhibitors.[8][9][10][11][12] For instance, para-fluorination of amphetamines and cathinones can significantly increase their potency at the serotonin transporter (SERT).[12] Given that the cyclohexylamine scaffold can be considered a constrained analog of phenethylamine, it is plausible that these fluorinated compounds could interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Proposed Analogs for Comparative Analysis

To establish a clear structure-activity relationship (SAR), a small, focused library of analogs should be synthesized and evaluated alongside the parent compound, (1R,2R)-2-Fluorocyclohexan-1-amine (1a) .

Compound IDStructureRationale for Inclusion
1a (1R,2R)-2-Fluorocyclohexan-1-amineParent compound.
1b (1S,2S)-2-Fluorocyclohexan-1-amineEnantiomer of 1a to assess stereochemical influence on activity.
1c (1R,2S)-2-Fluorocyclohexan-1-amineDiastereomer of 1a to evaluate the impact of relative stereochemistry.
1d Cyclohexan-1-amineNon-fluorinated parent to establish the baseline effect of the fluorine atom.
1e (1R,2R)-2,2-Difluorocyclohexan-1-amineGem-difluoro analog to investigate the effect of increased fluorination at the 2-position.

Experimental Protocols for Biological Evaluation

A multi-tiered approach, beginning with in vitro binding assays and progressing to functional and cell-based assays, is essential for a comprehensive evaluation.

Workflow for Biological Evaluation

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Cellular Activity Binding_Assays Radioligand Binding Assays (NMDA, DAT, SERT, NET) Functional_Assays Functional Assays (Electrophysiology, Uptake Inhibition) Binding_Assays->Functional_Assays Active Compounds Cellular_Assays In Vitro Neuroprotection/ Toxicity Assays Functional_Assays->Cellular_Assays Potent & Selective Compounds

Caption: Proposed workflow for the biological evaluation of fluorocyclohexylamine analogs.

Protocol 1: NMDA Receptor Binding Assay

This protocol determines the affinity of the test compounds for the PCP binding site within the NMDA receptor ion channel using a competitive radioligand binding assay.

Principle: The assay measures the ability of a test compound to displace the high-affinity radioligand, [³H]MK-801, from its binding site on the NMDA receptor in rat brain membrane preparations.[13]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Wash the resulting pellet by resuspension and centrifugation three times.

    • Resuspend the final pellet in buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of test compound dilutions (ranging from 10 nM to 100 µM).

    • Add 100 µL of the membrane preparation (approximately 100-200 µg of protein).

    • Add 50 µL of [³H]MK-801 (final concentration ~1-5 nM).

    • For non-specific binding determination, use a high concentration of unlabeled MK-801 (e.g., 10 µM).

    • Incubate the plate at room temperature for 2 hours.

  • Termination and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific [³H]MK-801 binding) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Monoamine Transporter Binding Assays

This protocol assesses the binding affinity of the analogs for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Principle: These are competitive binding assays using specific radioligands for each transporter in membrane preparations from cells stably expressing the human transporters or from specific brain regions.[12]

Step-by-Step Methodology:

  • Membrane Preparation: Use commercially available membranes from HEK293 cells stably expressing human DAT, SERT, or NET, or prepare membranes from rat striatum (for DAT) and midbrain (for SERT/NET).

  • Binding Assay (Example for DAT):

    • The assay is performed similarly to the NMDA receptor assay.

    • Radioligand: [³H]WIN 35,428 for DAT.

    • Non-specific binding: Defined using a high concentration of a known DAT inhibitor like cocaine (e.g., 10 µM).

    • Incubate at 4°C for 2-3 hours.

  • Termination, Detection, and Data Analysis: Follow the same procedures as described in Protocol 1 to determine IC₅₀ and Kᵢ values for each transporter.

Hypothetical Data Presentation and Comparative Analysis

The data generated from these assays should be compiled into clear, comparative tables to facilitate the analysis of structure-activity relationships.

Table 1: Hypothetical Binding Affinities (Kᵢ, nM) of Fluorocyclohexylamine Analogs
Compound IDNMDA Receptor (PCP Site)DATSERTNETDAT/SERT Selectivity Ratio
1a 150>10,000>10,000>10,000-
1b 185>10,000>10,000>10,000-
1c 2,500>10,000>10,000>10,000-
1d 800>10,000>10,000>10,000-
1e 95>10,000>10,000>10,000-

Interpretation of Hypothetical Data:

  • Effect of Fluorine: Comparing 1d (non-fluorinated) to 1a suggests that the addition of a fluorine atom at the 2-position significantly increases affinity for the NMDA receptor. The gem-difluoro analog (1e ) shows even higher potency, indicating a potentially favorable interaction of the fluorine atoms with the binding site.

  • Stereochemistry: The (1R,2R) configuration (1a ) is hypothetically more potent than its diastereomer (1c ), highlighting the importance of the relative stereochemistry of the amine and fluorine groups for optimal binding. The enantiomers (1a and 1b ) show similar potency, suggesting that the absolute configuration may be less critical in this hypothetical scenario.

  • Selectivity: All compounds are highly selective for the NMDA receptor over the monoamine transporters in this hypothetical dataset.

Visualization of Hypothesized Mechanism

The primary hypothesis is that these compounds act as open-channel blockers of the NMDA receptor. This mechanism can be visualized as follows:

G cluster_0 NMDA Receptor Ion Channel Channel Extracellular PCP Binding Site Intracellular Activation Channel Opening Block Ion Flow Blocked Ligand (1R,2R)-2-Fluorocyclohexan-1-amine Ligand->Channel:f1 Enters open channel and binds Glutamate Glutamate/ Glycine Glutamate->Channel:f0 Binds

Caption: Hypothesized mechanism of action at the NMDA receptor.

Conclusion and Future Directions

This guide presents a comprehensive framework for the systematic evaluation of the biological activity of (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide and its analogs. By focusing on the NMDA receptor and monoamine transporters as primary hypothetical targets, a clear and logical path for investigation is established. The detailed protocols for binding and functional assays provide the necessary tools to test these hypotheses and build a robust structure-activity relationship profile for this novel class of compounds.

The successful execution of this research plan would not only elucidate the pharmacological profile of a new chemical scaffold but also contribute to the broader understanding of how fluorination and stereochemistry can be leveraged to design selective modulators of CNS targets. Promising lead compounds identified through this workflow would warrant further investigation in more complex cellular and in vivo models of neurological disorders.

References

  • Structure–Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PMC. [Link]

  • Monoamine transporter inhibition data. ResearchGate. [Link]

  • Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. ChemistryOpen. [Link]

  • Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. PubMed. [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC. [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC. [Link]

  • Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. Journal of Medicinal Chemistry. [Link]

  • Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology. [Link]

  • Different binding affinities of NMDA receptor channel blockers in various brain regions. PubMed. [Link]

  • Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Fluorinated Cathepsin D Inhibitors. MDPI. [Link]

  • Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide. PubMed. [Link]

  • Total synthesis and biological evaluation of fluorinated cryptophycins. PMC. [Link]

  • Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and etoxadrol. PubMed. [Link]

  • Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. PMC. [Link]

  • Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. PubMed. [Link]

  • Preparation and testing of homocubyl amines as therapeutic NMDA receptor antagonists. ResearchGate. [Link]

  • Design, green synthesis and biological evaluation of fluorinated N-acyl sulfonamides as novel anti-inflammatory agents: an in vivo and in silico study. RSC Publishing. [Link]

  • Structure-activity relationships of competitive NMDA receptor antagonists. Deakin University. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. PubMed. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PubMed. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of (1R,2R)-2-Fluorocyclohexan-1-amine

Introduction (1R,2R)-2-Fluorocyclohexan-1-amine is a valuable chiral building block in medicinal chemistry and drug development. The presence of the vicinal fluoro and amino groups on a cyclohexane scaffold introduces un...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1R,2R)-2-Fluorocyclohexan-1-amine is a valuable chiral building block in medicinal chemistry and drug development. The presence of the vicinal fluoro and amino groups on a cyclohexane scaffold introduces unique stereochemical and electronic properties that can significantly influence the pharmacological profile of a molecule. The trans relationship between the fluorine and amine substituents, combined with their specific absolute stereochemistry, presents a considerable synthetic challenge. This guide provides a comparative analysis of prominent synthetic strategies toward this target, offering insights into the underlying principles, experimental protocols, and a critical evaluation of their respective strengths and limitations. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to incorporate this important motif into their synthetic programs.

Route 1: Asymmetric Ring-Opening of Cyclohexene Oxide

This strategy leverages the readily available starting material, cyclohexene oxide, and introduces the key stereocenters through a catalyzed, enantioselective ring-opening reaction with a fluoride source. The resulting (1R,2R)-2-fluorocyclohexanol is then converted to the target amine.

Scientific Principles and Rationale

The cornerstone of this approach is the enantioselective desymmetrization of the meso epoxide, cyclohexene oxide. Chiral Lewis acid catalysts, such as salen-metal complexes, can coordinate to the epoxide oxygen, activating it towards nucleophilic attack. The chiral environment of the catalyst directs the incoming nucleophile (fluoride) to one of the two enantiotopic carbons, thereby establishing the absolute stereochemistry of the resulting fluorohydrin. Subsequent conversion of the hydroxyl group to an amine with retention of stereochemistry is crucial to obtaining the desired (1R,2R) product. This can be achieved through a two-step sequence involving oxidation to the corresponding ketone followed by stereoselective reductive amination.

Experimental Protocol

Step 1: Synthesis of (1R,2R)-2-Fluorocyclohexanol

This protocol is adapted from the work by Haufe and coworkers on the enantioselective ring-opening of epoxides.[1]

  • To a solution of Jacobsen's (S,S)-(+)-(salen)chromium(III) chloride complex (0.05-0.1 mol%) in a suitable solvent such as dichloromethane is added cyclohexene oxide (1.0 equiv.).

  • Potassium bifluoride (KHF₂) (2.0 equiv.) and 18-crown-6 (2.0 equiv.) are added to the reaction mixture.

  • The reaction is stirred at room temperature until complete consumption of the epoxide is observed by TLC or GC analysis.

  • The reaction mixture is then quenched with water and extracted with an organic solvent.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield (1R,2R)-2-fluorocyclohexanol.

Step 2: Oxidation to (1R)-2-Fluorocyclohexanone

  • To a solution of (1R,2R)-2-fluorocyclohexanol (1.0 equiv.) in dichloromethane is added a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (1.2 equiv.).

  • The reaction is stirred at room temperature until the starting material is consumed.

  • The reaction mixture is filtered through a pad of silica gel and the filtrate is concentrated to give the crude (1R)-2-fluorocyclohexanone, which can be used in the next step without further purification.

Step 3: Stereoselective Reductive Amination

  • (1R)-2-Fluorocyclohexanone (1.0 equiv.) is dissolved in a suitable solvent like methanol.

  • Ammonium acetate or a primary amine source is added, followed by a reducing agent such as sodium cyanoborohydride (NaBH₃CN). The stereoselectivity of this step is crucial and may require optimization of the reducing agent and reaction conditions to favor the formation of the trans product.

  • The reaction is stirred until the imine intermediate is fully reduced.

  • The reaction is quenched, and the product is extracted and purified to yield (1R,2R)-2-Fluorocyclohexan-1-amine.

Workflow Diagram

Route 1 start Cyclohexene Oxide step1 Asymmetric Ring-Opening (Chiral Cr-Salen, KHF₂) start->step1 intermediate1 (1R,2R)-2-Fluorocyclohexanol step1->intermediate1 step2 Oxidation (PCC or DMP) intermediate1->step2 intermediate2 (1R)-2-Fluorocyclohexanone step2->intermediate2 step3 Reductive Amination (NH₄OAc, NaBH₃CN) intermediate2->step3 end (1R,2R)-2-Fluorocyclohexan-1-amine step3->end

Caption: Workflow for the synthesis of (1R,2R)-2-Fluorocyclohexan-1-amine via asymmetric ring-opening of cyclohexene oxide.

Route 2: Enzymatic Resolution of trans-2-Fluorocyclohexanol

This approach utilizes the high selectivity of enzymes to resolve a racemic mixture of trans-2-fluorocyclohexanol, a key intermediate. The desired enantiomer is then converted to the target amine.

Scientific Principles and Rationale

Enzymatic kinetic resolution is a powerful tool for the separation of enantiomers. Lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. By stopping the reaction at approximately 50% conversion, both the acylated product and the remaining alcohol can be obtained with high enantiomeric excess. For the synthesis of (1R,2R)-2-Fluorocyclohexan-1-amine, the (1R,2R)-enantiomer of trans-2-fluorocyclohexanol would be isolated and then converted to the amine. A key challenge in this route is the stereochemical outcome of the alcohol-to-amine conversion. The Mitsunobu reaction, a common method for this transformation, proceeds with inversion of configuration. Therefore, to obtain the (1R,2R)-amine, one would need to start with the (1S,2S)-alcohol. Alternatively, a double inversion strategy or a method that proceeds with retention of stereochemistry would be required if starting with the (1R,2R)-alcohol.

Experimental Protocol

Step 1: Synthesis of Racemic trans-2-Fluorocyclohexanol

  • Cyclohexene oxide is subjected to ring-opening with a fluoride source such as KHF₂ or Olah's reagent (pyridine-HF complex). This reaction typically yields the trans-fluorohydrin.

Step 2: Enzymatic Kinetic Resolution

This protocol is based on the general principles of lipase-catalyzed resolution.[2]

  • Racemic trans-2-fluorocyclohexanol (1.0 equiv.) is dissolved in an organic solvent (e.g., toluene or THF).

  • A lipase, such as Candida antarctica lipase B (CAL-B), is added to the mixture.

  • An acyl donor, such as vinyl acetate, is added, and the reaction is gently agitated at a controlled temperature.

  • The reaction progress is monitored by chiral GC or HPLC until approximately 50% conversion is reached.

  • The enzyme is removed by filtration, and the mixture is separated by column chromatography to isolate the acylated (1S,2S)-2-fluorocyclohexyl acetate and the unreacted (1R,2R)-2-fluorocyclohexanol.

  • The acetate can be hydrolyzed to obtain the (1S,2S)-2-fluorocyclohexanol.

Step 3: Conversion to (1R,2R)-2-Fluorocyclohexan-1-amine via Mitsunobu Reaction

  • To a solution of (1S,2S)-2-fluorocyclohexanol (1.0 equiv.) and triphenylphosphine (1.2 equiv.) in anhydrous THF at 0 °C is added diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equiv.).

  • After a short period, a nitrogen source such as diphenylphosphoryl azide (DPPA) or phthalimide is added.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • Work-up and purification provide the azide or phthalimide derivative with inverted stereochemistry at the carbinol center.

  • The azide is then reduced (e.g., with H₂/Pd-C or LiAlH₄), or the phthalimide is deprotected (e.g., with hydrazine) to yield the final product, (1R,2R)-2-Fluorocyclohexan-1-amine.

Workflow Diagram

Route 2 start Racemic trans-2-Fluorocyclohexanol step1 Enzymatic Kinetic Resolution (Lipase, Acyl Donor) start->step1 intermediate1 (1S,2S)-2-Fluorocyclohexanol step1->intermediate1 intermediate2 (1R,2R)-2-Fluorocyclohexyl Acetate step1->intermediate2 step2 Mitsunobu Reaction (PPh₃, DIAD, DPPA) intermediate1->step2 intermediate3 (1R,2R)-2-Fluorocyclohexyl Azide step2->intermediate3 step3 Reduction (H₂, Pd/C) intermediate3->step3 end (1R,2R)-2-Fluorocyclohexan-1-amine step3->end

Caption: Workflow for the synthesis of (1R,2R)-2-Fluorocyclohexan-1-amine via enzymatic resolution of trans-2-fluorocyclohexanol.

Comparison of Synthetic Routes

FeatureRoute 1: Asymmetric Ring-OpeningRoute 2: Enzymatic Resolution
Starting Material Cyclohexene OxideRacemic trans-2-Fluorocyclohexanol
Stereocontrol Catalyst-controlled enantioselectivityEnzyme-controlled kinetic resolution
Key Transformation Asymmetric epoxidering-openingLipase-catalyzed acylation
Overall Yield Potentially higher as it's a direct asymmetric synthesisTheoretically limited to 50% for the desired enantiomer from the racemate
Enantiomeric Excess Moderate (e.g., 55% ee reported for a similar system[1])Potentially very high (>99% ee)
Scalability May be limited by catalyst cost and loadingCan be highly scalable with immobilized enzymes
Versatility The chiral catalyst may be applicable to other substratesA wider range of lipases can be screened for optimal activity
Challenges Achieving high enantioselectivity; stereospecific conversion of alcohol to amine with retentionSeparation of the resolved products; requirement for a stereoinvertive amination step

Conclusion

Both the asymmetric ring-opening of cyclohexene oxide and the enzymatic resolution of trans-2-fluorocyclohexanol represent viable, albeit challenging, pathways to the synthesis of enantiopure (1R,2R)-2-Fluorocyclohexan-1-amine. The choice of route will ultimately depend on the specific requirements of the project, including the desired scale, enantiopurity, and available resources.

The asymmetric ring-opening approach offers a more direct route from a simple starting material. However, further development is needed to improve the enantioselectivity of the key fluorination step. The subsequent conversion of the fluorohydrin to the amine with retention of configuration also requires a carefully planned multi-step sequence.

The enzymatic resolution route has the potential to deliver material with very high enantiomeric excess. While the theoretical yield from the racemate is 50%, the unreacted enantiomer can potentially be racemized and recycled. The main challenge lies in the efficient separation of the resolved products and the stereoinvertive conversion of the alcohol to the amine.

Future research in this area could focus on the development of more enantioselective catalysts for the ring-opening reaction, the discovery of enzymes with high activity and selectivity for the resolution of trans-2-fluorocyclohexanol, and the exploration of novel stereoretentive amination methodologies.

References

  • Haufe, G. et al. (2000). Enantioselective introduction of fluoride into organic compounds. Request PDF.
  • Kolodiazhna, O. O. et al. (2022).

Sources

Comparative

Assessing the Conformational Bias of the 2-Fluoro Substituent: A Comparative Technical Guide

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry and chemical biology. Beyond its well-documented effects on metabolic stability and lipophilicity, the 2-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry and chemical biology. Beyond its well-documented effects on metabolic stability and lipophilicity, the 2-fluoro substituent serves as a powerful tool for stereoelectronic preorganization[1]. By engineering specific conformational biases, researchers can minimize the entropic penalty of target binding, optimize pharmacokinetics, and fine-tune spatial geometries.

This guide provides an objective, data-driven comparison of the 2-fluoro substituent against common alternatives (e.g., hydrogen, methyl, methoxy, and heavier halogens), detailing the underlying causality of its conformational effects and providing self-validating experimental workflows for their assessment.

Mechanistic Causality: The Fluorine Gauche Effect

To utilize the 2-fluoro substituent effectively, one must understand the fundamental forces that dictate its behavior. In classical steric models, bulky substituents prefer the anti (180°) conformation to minimize van der Waals repulsion. However, the highly electronegative fluorine atom frequently defies this logic through the fluorine gauche effect .

The preference for a gauche conformation (dihedral angle ~60°) in systems like 1,2-difluoroethane is driven by two primary stereoelectronic factors:

  • Hyperconjugation: The donation of electron density from a bonding σC−H​ orbital (a good electron donor) into the antibonding σC−F∗​ orbital (an excellent electron acceptor due to fluorine's electronegativity). This overlap is geometrically optimized only in the gauche conformation.

  • Electrostatic Interactions: In systems containing protonated amines (e.g., 3-fluoropyrrolidinium), an attractive electrostatic interaction between the partially negative fluorine ( δ− ) and the positively charged nitrogen ( δ+ ) reinforces the hyperconjugative stabilization[2].

G A 1,2-Difluoroethane (or F-C-C-X system) B Hyperconjugation (σ_CH -> σ*_CF) A->B Orbital Overlap C Electrostatic / Dipole Interactions A->C Charge Distribution D Gauche Conformation Stabilization B->D Primary Driver C->D Secondary Driver E Anti Conformation Destabilization C->E Repulsion in some cases

Caption: Logical flow of stereoelectronic forces driving the fluorine gauche effect.

Comparative Performance Analysis

The impact of the 2-fluoro substituent is highly context-dependent. Below is a comparative analysis of how 2-fluorination alters conformational landscapes across different molecular scaffolds compared to standard bioisosteres.

Table 1: Conformational Preferences of 2-Fluoro vs. Alternative Substituents
Scaffold / SystemModificationAlternativeDominant ConformationPrimary Driving Force
Acyclic Ethanes 1,2-difluoro1,2-diiodoGauche (F-C-C-F dihedral ~68°)Hyperconjugation ( σCH​→σCF∗​ )
Nucleosides 2'-fluoro2'-deoxy / 2'-methoxyNorth Pucker (C3'-endo)[3]Stereoelectronic / Anomeric effect[3]
Macrocycles gem-difluoroalkoxyNon-fluorinatedTrans/Cis amide equilibrium (4:1)[4]Out-of-plane preference of difluoroalkoxy[4]
Pyrrolidines 3-fluoro (protonated)UnsubstitutedCis (F and N are pseudoaxial/pseudoequatorial)[2]Electrostatic gauche effect ( NH2+​⋯Fδ− )[2]
Biaryls 2,2'-difluoro2,2'-dimethylNon-planar (severe eclipsed interaction)[5]Electrostatic repulsion between π -clouds/fluorines[5]
Deep Dive: Contextual Applications
  • Nucleoside Therapeutics: In antiviral and RNAi drug design, the sugar pucker dictates binding affinity. While 2'-deoxyribose is highly flexible, 2'-fluorination induces strong stereoelectronic effects that "lock" the furanose ring into a rigid North (C3'-endo) conformation[3]. Furthermore, advanced modifications like 4'-C-methoxy-2'-deoxy-2'-fluoro impart a bias toward the North-East pucker, enhancing both nuclease resistance and gene silencing efficiency[6].

  • Macrocyclic Peptidomimetics: Macrocycles are inherently preorganized, but their backbone amides typically favor a trans geometry. Introducing a gem-difluoroalkoxyphenyl moiety disrupts this. Experimental data shows that while a non-fluorinated macrocycle maintains a 200:1 trans/cis ratio, the fluorinated matched pair shifts to a 4:1 trans/cis equilibrium[4]. This demonstrates fluorine's ability to unlock previously inaccessible minor conformations for target engagement[4].

  • Biaryl Systems: In fragment-based drug discovery, the dihedral angle between aromatic rings is critical. While 2-methylbiphenyl's conformation is driven by steric clash, the conformational energy profile (CEP) of 2,2'-difluorobiphenyl is dictated by electrostatic repulsion, strongly destabilizing the planar syn rotamer[5].

Experimental Workflows for Conformational Assessment

To establish a trustworthy assessment of conformational bias, researchers must employ a self-validating system. Relying solely on scalar couplings can be misleading if the molecule undergoes rapid conformational averaging. The following dual-protocol workflow ensures that empirical observations (NMR) are thermodynamically justified (Computation).

Workflow S1 Synthesis of 2-Fluoro Matched Molecular Pairs S2 NMR Spectroscopy (1H, 19F, 13C, NOESY) S1->S2 Solution Phase S4 X-Ray Crystallography (Solid-State Conformation) S1->S4 Solid Phase S3 Computational Modeling (DFT, MSpin, NBO) S2->S3 J-coupling input S5 Conformational Bias Quantification (K_eq) S2->S5 Population Ratio S3->S5 Energy Minima S4->S5 3D Validation

Caption: Integrated experimental and computational workflow for conformational analysis.

Protocol A: Solution-Phase NMR Analysis (The Empirical Layer)

This protocol quantifies the time-averaged conformational populations in solution.

  • Sample Preparation: Dissolve the fluorinated compound and its non-fluorinated matched pair in a non-coordinating, deuterated solvent (e.g., CDCl3​ or CD2​Cl2​ ) to prevent solvent-induced hydrogen bonding from overriding internal stereoelectronic effects.

  • 1D Multi-Nuclear Acquisition: Acquire high-resolution 1H , 13C , and 19F NMR spectra. Extract the vicinal coupling constants ( 3JH−H​ , 3JH−F​ , and 3JF−F​ ).

    • Causality Note: According to the generalized Karplus equation, 3J values are highly sensitive to dihedral angles. For example, in 3'-deoxy-3'-fluoro-ribo nucleosides, a large 3J1′,2′​ (~7.5 Hz) and the absence of 3J3′,4′​ confirm a 2'-endo (South) conformation[7].

  • 2D NOESY / ROESY Acquisition: Acquire through-space correlation spectra with a mixing time optimized for the molecule's correlation time ( τc​ ).

    • Self-Validation: If the Karplus analysis suggests a gauche conformation, NOESY cross-peaks must independently verify the spatial proximity (< 5 Å) of the corresponding protons/fluorines[4].

Protocol B: Quantum Mechanical Validation (The Thermodynamic Layer)

This protocol proves that the observed empirical state is driven by the hypothesized stereoelectronic effects.

  • Conformational Searching: Perform a Monte Carlo or molecular dynamics conformational search to identify all local energy minima within 5 kcal/mol of the global minimum.

  • DFT Optimization: Optimize the geometries of the lowest-energy conformers using Density Functional Theory (e.g., B3LYP-D3BJ/6-311++G**), which accounts for dispersion forces crucial in halogenated systems[2].

  • Natural Bond Orbital (NBO) Analysis: Execute an NBO analysis on the optimized structures.

    • Causality Note: NBO directly quantifies the second-order perturbation energy ( E(2) ) of the σCH​→σCF∗​ hyperconjugation[8]. If E(2) is significantly higher in the gauche conformer than the anti conformer, you have definitively proven that hyperconjugation is the causal driver of the conformational bias[8].

Strategic Implications in Drug Design

The ability to rationally bias molecular conformation using the 2-fluoro substituent has profound downstream effects on a drug candidate's profile.

DrugDesign Root 2-Fluoro Substituent Conformational Bias N1 Preorganization of Macrocycles Root->N1 N2 Nucleoside Sugar Pucker (North/South) Root->N2 N3 Amide/Amine Rotamer Control Root->N3 O1 Improved Target Binding Affinity N1->O1 N2->O1 O2 Enhanced Metabolic Stability N2->O2 N3->O1 N3->O2

Caption: Strategic applications of 2-fluoro-induced conformational bias in drug design.

By locking a molecule into its bioactive conformation prior to target engagement, the entropic cost of binding ( ΔS ) is minimized, directly improving the overall free energy of binding ( ΔG ). Furthermore, conformational shifts—such as transitioning a solvent-exposed lipophilic patch to an internal buried state—can drastically alter membrane permeability and shield labile sites from cytochrome P450-mediated metabolic oxidation[1].

When comparing bioisosteres, while chlorine may offer a closer steric match to a methyl group and stronger halogen bonding capabilities[9], fluorine remains unparalleled in its ability to exert profound stereoelectronic control over the molecular backbone without introducing significant steric bulk[9][10].

References

  • Wikipedia. "Gauche effect." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • NIH PMC. "Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines." National Institutes of Health. Available at:[Link]

  • NIH PMC. "The effect of gem-difluorination on the conformation and properties of a model macrocyclic system." National Institutes of Health. Available at:[Link]

  • D-NB. "The Fluorine Gauche Effect: A Brief History." Deutsche Nationalbibliothek. Available at:[Link]

  • ResearchGate. "Rigid 2',4'-Difluororibonucleosides: Synthesis, Conformational Analysis, and Incorporation into Nascent RNA by HCV Polymerase." ResearchGate. Available at:[Link]

  • Taylor & Francis. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • NIH PMC. "Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments." National Institutes of Health. Available at:[Link]

  • NIH PMC. "Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis." National Institutes of Health. Available at:[Link]

  • Semantic Scholar. "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Semantic Scholar. Available at:[Link]

  • RSC. "Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans." Royal Society of Chemistry. Available at:[Link]

  • ResearchGate. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." ResearchGate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

(1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide proper disposal procedures

Operational Guide for the Safe Handling and Disposal of (1R,2R)-2-Fluorocyclohexan-1-amine Hydrobromide (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide is a specialized halogenated organic amine salt frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of (1R,2R)-2-Fluorocyclohexan-1-amine Hydrobromide

(1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide is a specialized halogenated organic amine salt frequently utilized as a building block in pharmaceutical synthesis and drug development. Because of its unique chemical composition, improper disposal poses severe environmental risks and regulatory liabilities. This guide provides authoritative, step-by-step operational protocols to ensure compliance, safety, and cost-efficiency in your laboratory.

Chemical Profiling & The Causality of Disposal Regulations

To manage chemical waste effectively, researchers must understand the causality behind the protocols. The molecular structure of (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide presents two distinct disposal challenges: the presence of a highly stable carbon-fluorine (C-F) bond and a hydrobromide (HBr) counterion.

  • The Causality of Halogenated Waste Segregation: When this compound is subjected to standard waste incineration, the combustion process cleaves the halogens (fluorine and bromine), generating highly toxic and corrosive hydrogen fluoride (HF) and hydrogen bromide (HBr) gases[1]. To prevent environmental release, this chemical must be strictly segregated into Halogenated Organic Waste streams[2]. Facilities processing this waste utilize specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers to neutralize the acidic exhaust gases[3]. Mixing this compound with non-halogenated waste exponentially increases disposal costs, as the entire mixed volume must now undergo this specialized, energy-intensive treatment[2].

  • The Causality of Aqueous Acidity: In aqueous solutions, the hydrobromide salt dissociates, resulting in an acidic pH. While neutralization is a standard laboratory practice, aqueous mixtures containing even trace amounts (>1%) of this fluorinated compound must not be discharged into municipal wastewater. They must be reclassified and collected as halogenated organic waste[4].

Quantitative Waste Segregation Guidelines

To ensure compliance with EPA and institutional Environmental Health and Safety (EHS) standards, laboratory personnel must segregate waste according to the following quantitative thresholds.

Waste CategoryComposition ThresholdPrimary Treatment MethodMinimum Processing TempCost / Logistical Impact
Halogenated Organic > 1% Halogenated compoundsHigh-Temp Incineration + Caustic Scrubbing> 1100°CHigh; Requires specialized EPA-licensed facilities
Non-Halogenated Organic < 1% Halogens, > 1% OrganicsStandard Solvent Incineration~800°C - 1000°CModerate; Standard organic waste stream
Aqueous Hazardous < 1% Organics, Contains HBrChemical Neutralization & PrecipitationN/ALow; Managed via local EHS water treatment

(Critical Safety Note: Never mix halogenated amine salts with strong oxidizers or perchlorates in waste containers, as this can form shock-sensitive or explosive compounds[2].)

Standard Operating Procedures (SOPs) for Disposal

Every protocol in your laboratory should be a self-validating system. Follow these step-by-step methodologies to ensure absolute safety and compliance.

Protocol A: Disposal of Solid Waste (Unused Chemical or Contaminated Consumables)

Self-Validating Step: Always verify the integrity of the primary container before transfer to prevent aerosolization of the fluorinated powder.

  • Containment: Transfer any unused (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide powder into a puncture-resistant, high-density polyethylene (HDPE) container[5]. Do not use glass if there is a risk of impact.

  • Consumable Segregation: Place all contaminated weighing boats, spatulas, and filter papers into a heavy-duty plastic bag.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write "Halogenated Organic Solid Waste - Contains Fluorine and Bromine" to alert waste contractors[5].

  • Storage: Store in a designated satellite accumulation area away from heat sources and incompatible chemicals (e.g., strong bases, oxidizers)[6].

Protocol B: Disposal of Liquid Waste (Post-Reaction Mixtures)

Self-Validating Step: Measure the pH of the aqueous layer. If pH < 2, perform controlled neutralization prior to bulking to prevent pressure buildup in the waste carboy.

  • Solvent Evaluation: Determine if the reaction solvent is organic (e.g., DCM, DMF) or aqueous.

  • Organic Mixtures: Pour the mixture into a designated "Halogenated Organic Solvent Waste" carboy. Use a funnel and ensure the fume hood sash is pulled down to chest height to prevent inhalation exposure[6].

  • Aqueous Mixtures: If the aqueous phase contains >1% of the fluorinated amine, it must be disposed of in the halogenated organic waste container, NOT the standard aqueous waste[4].

  • Cap Management: Keep the waste container tightly capped (hand-tight) at all times unless actively adding waste to prevent the evaporation of volatile co-solvents[6]. Fill containers to no more than 90% capacity to allow for vapor expansion[6].

Protocol C: Emergency Spill Response
  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity[7].

  • Neutralization & Absorption: For liquid spills, apply an inert absorbent material (e.g., vermiculite or sand)[8]. Do not use combustible materials like sawdust.

  • Collection: Using a non-sparking plastic scoop, sweep the absorbed mixture or spilled powder into a chemical-resistant, airtight container. Take care not to disperse the dust into the air.

  • Final Decontamination: Wash the spill area with a damp paper towel and a mild detergent. Dispose of all cleanup materials as Halogenated Solid Waste[9].

Disposal Decision Workflow

DisposalWorkflow Start Waste: (1R,2R)-2-Fluorocyclohexan-1-amine HBr State Determine Physical State Start->State Solid Solid Powder/Crystals State->Solid Pure/Contaminated Solid Liquid Liquid Solution State->Liquid Dissolved Halogenated Halogenated Organic Waste Stream (Incineration >1100°C) Solid->Halogenated Organic Organic Solvent Mixture Liquid->Organic Aqueous Aqueous Mixture Liquid->Aqueous Organic->Halogenated >1% Organic Aqueous->Halogenated >1% Halogenated AqueousWaste Aqueous Waste Stream (Neutralize before disposal) Aqueous->AqueousWaste <1% Organic

Decision workflow for the safe disposal of (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide waste.

References

  • [7] Angene Chemical. Safety Data Sheet: (3-Bromopropyl)(methyl)amine hydrobromide. Available at: [Link]

  • [2] UTIA Safety Office. Laboratory Hazardous Waste Management Guide. Available at: [Link]

  • [6] Eastern Washington University. Hazardous Waste Management Program. Available at:[Link]

  • [3] U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • [9] ACS Omega. Open-Source Photochemistry in the Organic Chemistry Teaching Laboratory. Available at:[Link]

  • [4] University of Oslo (UiO). Chemical and Hazardous Waste Guide. Available at: [Link]

  • [5] Nipissing University. Hazardous Materials Disposal Guide. Available at: [Link]

Sources

Handling

Personal protective equipment for handling (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide

Operational Safety and PPE Guide: Handling (1R,2R)-2-Fluorocyclohexan-1-amine Hydrobromide Chemical Profile and Hazard Causality (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide (CAS: 1955482-80-0) is a halogenated alicyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide: Handling (1R,2R)-2-Fluorocyclohexan-1-amine Hydrobromide

Chemical Profile and Hazard Causality

(1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide (CAS: 1955482-80-0) is a halogenated alicyclic amine salt frequently utilized as a stereospecific building block in medicinal chemistry and drug development[1][2]. While its salt form significantly reduces the volatility inherent to free-base amines, it introduces specific physicochemical risks that dictate strict Personal Protective Equipment (PPE) selection:

  • Corrosivity and Mucous Membrane Irritation: The hydrobromide (HBr) counterion can readily dissociate upon contact with ambient moisture or physiological fluids (e.g., sweat, tears). This localized acidic environment causes acute dermal and ocular irritation.

  • Aerosolization and Inhalation: As a fine crystalline powder, standard transfer operations (weighing, scraping) pose a severe dust inhalation hazard. Fine particulates can bypass upper respiratory defenses, causing chemical pneumonitis.

  • Lipophilic Carrier Effect: The fluorine substitution increases the molecule's lipophilicity. If the salt is dissolved in organic solvents (e.g., DMSO, dichloromethane) during assay preparation, the solvent acts as a permeation enhancer, facilitating rapid dermal absorption of the fluorinated amine through compromised barriers.

According to the, a rigorous hazard assessment must dictate the selection of protective gear before handling such compounds[3].

Quantitative PPE Selection Matrix

To mitigate the risks outlined above, the following PPE matrix establishes the baseline requirements for handling this compound. This aligns with the for minimizing risk through layered defenses[4].

PPE CategorySpecificationBreakthrough / LimitCausality & Scientific Rationale
Gloves (Outer) Nitrile (≥ 4 mil thickness)~30–60 min for common organic solventsServes as the primary barrier against solid HBr salt and incidental solvent splashes[5].
Gloves (Inner) Nitrile (≥ 3 mil thickness)N/A (Protected by outer layer)Secondary barrier; protects the skin during the doffing of the contaminated outer glove.
Eye Protection ANSI Z87.1 Chemical Splash GogglesHigh Impact / Liquid SplashPrevents ocular exposure to corrosive HBr dust. Safety glasses are insufficient due to the lack of a facial seal[3][5].
Body Protection CP-Rated Lab Coat (Knee-length)N/AProtects against particulate settling on clothes. Must be fully buttoned with cuffs tucked under gloves[5].
Respiratory Chemical Fume Hood (80–100 fpm)N/APrimary engineering control; negates the need for an N95 respirator by capturing aerosolized dust at the source[4].

Step-by-Step Operational Protocols

To ensure a self-validating safety system, PPE must be integrated with strict operational workflows. The emphasizes that PPE is the final line of defense within a comprehensive Chemical Hygiene Plan[6].

Phase 1: Pre-Operational Setup & Validation
  • Airflow Verification: Check the digital monitor on the chemical fume hood to ensure a face velocity of 80–100 feet per minute (fpm). Self-Validation: Tape a small strip of tissue to the bottom of the sash; it should pull steadily inward.

  • Static Mitigation: Gather anti-static weighing boats and grounded spatulas. Hydrobromide salts accumulate static charge; using standard plastics can cause the powder to violently repel and aerosolize.

Phase 2: PPE Donning Sequence
  • Inner Layer: Inspect the first pair of nitrile gloves for pinholes by trapping air and applying slight pressure. Don the gloves.

  • Body Protection: Put on the lab coat, ensuring it is buttoned to the top to protect the neck and torso.

  • Outer Layer: Don the second pair of nitrile gloves. Pull the cuffs of the outer gloves over the sleeves of the lab coat to create a continuous, gap-free barrier[5].

  • Eye Protection: Secure the ANSI Z87.1 chemical splash goggles, ensuring a tight seal against the face[5].

Phase 3: Execution (Weighing and Transfer)
  • Open the chemical container only inside the certified fume hood, keeping the sash as low as possible (below the breathing zone).

  • Slowly transfer the (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide to the anti-static weighing boat.

  • If dissolving the salt, add the organic solvent directly inside the hood. Caution: Once dissolved, the permeation rate of the compound through nitrile increases significantly. Treat any solvent splash as an immediate breach.

Phase 4: Doffing and Decontamination
  • Outer Glove Removal: Inside the fume hood, use the "glove-in-glove" technique to remove the outer gloves, trapping any residual hydrobromide dust inside them. Dispose of them immediately in the solid waste bin.

  • Surface Decontamination: Wipe down the analytical balance and hood surface with a damp paper towel (using a mild alkaline solution like 5% sodium bicarbonate to neutralize residual HBr).

  • Final Doffing: Step away from the hood. Remove goggles, then the lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water.

Waste Disposal Plan

Proper segregation prevents dangerous secondary reactions, such as the generation of toxic halogen gases[7].

  • Solid Waste: Contaminated outer gloves, weighing boats, and paper towels must be collected in a rigid, leak-proof container explicitly labeled "Hazardous Solid Waste - Halogenated Amine Salts" .

  • Liquid Waste: Any solutions containing the compound must be segregated into "Halogenated Organic Waste." Never mix this stream with strong acids or oxidizing agents.

Hazard-to-Protocol Visualization

G cluster_0 Exposure Routes cluster_1 PPE & Engineering Controls A Hazard: (1R,2R)-2-Fluorocyclohexan-1-amine HBr B Dermal & Ocular Irritation (HBr dissociation) A->B C Inhalation Hazard (Aerosolized Powder) A->C D Double Nitrile Gloves & ANSI Z87.1 Goggles B->D E Chemical Fume Hood (80-100 fpm) C->E F Safe Execution & Transfer D->F E->F G Halogenated Waste Segregation F->G

Workflow mapping the hazards of (1R,2R)-2-Fluorocyclohexan-1-amine HBr to required PPE and disposal.

References

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory". NCBI Bookshelf.[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". OSHA.gov.[Link]

  • University of Southern California (USC) Environmental Health & Safety. "Personal Protective Equipment (PPE) Selection". USC.edu. [Link]

  • Georgia Tech School of Chemistry & Biochemistry. "Safety Procedures". Gatech.edu. [Link]

  • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions". ACS.org.[Link]

Sources

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